molecular formula C9H20Cl2N2O B1398384 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride CAS No. 1220019-30-6

1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

Número de catálogo: B1398384
Número CAS: 1220019-30-6
Peso molecular: 243.17 g/mol
Clave InChI: GTFBCZMZKCHKSK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is a chemical compound offered as a high-purity salt for research applications. As a pyrrolidine derivative, this class of compounds is of significant interest in medicinal chemistry and drug discovery, frequently serving as a key building block or synthetic intermediate. The molecular structure, featuring multiple nitrogen-containing rings, makes it a potential scaffold for developing pharmacologically active molecules. Researchers may explore its utility as a precursor in organic synthesis or as a core structure for creating novel ligands that interact with biological targets. The dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous systems, facilitating its use in various experimental conditions. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle the compound with appropriate personal protective equipment in a laboratory setting.

Propiedades

IUPAC Name

1-(pyrrolidin-2-ylmethyl)pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c12-9-3-5-11(7-9)6-8-2-1-4-10-8;;/h8-10,12H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFBCZMZKCHKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCC(C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is a heterocyclic organic compound featuring two pyrrolidine rings. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs, valued for its unique stereochemical and conformational properties.[1][2] This guide provides a comprehensive overview of the chemical structure, expected properties, and potential applications of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, synthesized from available data on its constituent functional groups and related molecules. While specific experimental data for this exact molecule is limited, this document serves as a technical resource by extrapolating from well-understood principles of pyrrolidine chemistry to inform research and development efforts.

Chemical Identity and Structure

1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is the hydrochloride salt of the parent compound, 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol. The presence of two basic nitrogen atoms allows for the formation of a dihydrochloride salt, which typically enhances stability and water solubility.

Molecular Structure:

The core structure consists of a 3-hydroxypyrrolidine ring N-substituted with a (2-pyrrolidinyl)methyl group. The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom.[3] The hydroxyl group at the 3-position and the stereocenter at the 2-position of the second pyrrolidine ring introduce chirality to the molecule.

Caption: Chemical structure of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 1220019-30-6[4]
Molecular Formula C₉H₁₈N₂O · 2HCl[4]
Molecular Weight 243.18 g/mol [4]
InChI 1S/C9H18N2O.2ClH/c12-9-3-5-11(7-9)6-8-2-1-4-10-8;;/h8-10,12H,1-7H2;2*1H[4]
InChIKey GTFBCZMZKCHKSK-UHFFFAOYSA-N[4]
Canonical SMILES C1CN(C(C1)CN2CCCC2)O.Cl.Cl

Physicochemical Properties (Predicted)

Due to the absence of specific experimental data for 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, the following properties are predicted based on the characteristics of similar pyrrolidine-containing molecules and general chemical principles.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Melting Point Likely a high-melting solid (>200 °C)As a dihydrochloride salt of an organic molecule with multiple polar functional groups, strong ionic and hydrogen bonding interactions are expected, leading to a high melting point.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents.The dihydrochloride salt form and the presence of hydroxyl and amine groups suggest high polarity and the ability to form hydrogen bonds with water and other polar solvents.
pKa Two pKa values are expected, likely in the range of 8-11 for the two tertiary amine groups.The basicity of pyrrolidine nitrogens is well-established.[3] The exact pKa values would be influenced by the substituents on each ring.

Synthesis and Characterization

While a specific, published synthesis for 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride was not identified, a plausible synthetic route can be proposed based on established organic chemistry reactions for forming C-N bonds and modifying pyrrolidine rings.

Proposed Synthetic Pathway

A potential synthetic approach involves the reductive amination of 3-hydroxy-pyrrolidine with N-protected-2-pyrrolidinecarboxaldehyde, followed by deprotection and salt formation.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A 3-Hydroxypyrrolidine C Reductive Amination (e.g., NaBH(OAc)₃) A->C B N-Boc-2-pyrrolidinecarboxaldehyde B->C D N-Boc-1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol C->D E N-Boc-1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol F Acidic Deprotection (e.g., HCl in Dioxane) E->F G 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol F->G H 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol I Treatment with HCl H->I J 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride I->J

Caption: Proposed synthetic workflow for 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride.

Experimental Protocol (Hypothetical):

  • Reductive Amination: To a solution of 3-hydroxypyrrolidine (1.0 eq) and N-Boc-2-pyrrolidinecarboxaldehyde (1.0 eq) in a suitable solvent such as dichloromethane, add a reducing agent like sodium triacetoxyborohydride (1.5 eq). Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol.

  • Deprotection and Salt Formation: Dissolve the purified intermediate in a solvent like 1,4-dioxane and treat with an excess of hydrochloric acid (e.g., a 4M solution in dioxane). Stir the mixture at room temperature. The dihydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to obtain 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride.

Characterization Methods

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons in the two pyrrolidine rings. Key signals would include a multiplet for the proton on the carbon bearing the hydroxyl group and distinct signals for the methylene protons adjacent to the nitrogen atoms.

    • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon attached to the hydroxyl group appearing at a characteristic downfield shift.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the parent ion, which should correspond to the molecular formula C₉H₁₉N₂O⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H and C-N stretching vibrations would also be present.

Potential Applications and Biological Activity

The pyrrolidine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[1][2] While the specific biological profile of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is not documented, its structural features suggest several areas of potential therapeutic interest.

Areas of Interest for Drug Discovery
  • Neurological Disorders: Many N-substituted pyrrolidinol derivatives have been investigated for their effects on the central nervous system.[5][6] The structural similarity to known neuromodulators suggests potential activity at various receptors and transporters in the brain.

  • Antimicrobial and Antiviral Activity: The pyrrolidine ring is a common feature in compounds with antimicrobial and antiviral properties.[1][7] Further investigation into the activity of this compound against various pathogens could be a fruitful area of research.

  • Enzyme Inhibition: Substituted pyrrolidines have been developed as inhibitors for a variety of enzymes.[8] For example, some derivatives act as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.[1]

The biological activity of pyrrolidine derivatives is often highly dependent on the stereochemistry of the chiral centers. Therefore, the synthesis and evaluation of individual stereoisomers of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol would be a critical step in exploring its therapeutic potential.

Conclusion

1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is a structurally interesting molecule that combines the key pharmacophoric elements of the pyrrolidine and 3-hydroxypyrrolidine rings. While specific experimental data for this compound is currently scarce in the public domain, this technical guide provides a solid foundation for researchers by outlining its chemical identity, predicted properties, a plausible synthetic route, and potential areas for therapeutic application. The insights provided herein, based on the well-established chemistry of pyrrolidine derivatives, should facilitate further investigation into this and related compounds, ultimately contributing to the advancement of drug discovery and development.

References

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
  • 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinoldihydrochloride | 1220019-30-6. Sigma-Aldrich.
  • Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. Benchchem.
  • Process for the preparation of 1-methylpyrrolidin-3-ol.
  • Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Met
  • (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine.pdf. Cheméo.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Derivatives of 3-Pyrrolidinols--III.
  • 1-(2-Pyrrolidinylmethyl)
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)...
  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry.
  • Derivatives of 3-Pyrrolidinols--III. The Chemistry, Pharmacology, and Toxicology of some N-Substituted-3-Pyrrolidyl α-Substitutes Phenylacetates.
  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry.
  • Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
  • 1-Methyl-3-pyrrolidinol synthesis. ChemicalBook.
  • Pyrrolidine | 123-75-1. Tokyo Chemical Industry Co., Ltd..
  • 【解説】 NMR スペクトルの多変量解析による合成高分子の一次構造解析. J-STAGE.
  • (R)-1-(2-Pyrrolidinylmethyl)pyrrolidine | CAS 60419-23-0. Santa Cruz Biotechnology.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • NMR溶媒. FUJIFILM Wako Chemicals.
  • A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)
  • Pyrrolidine. Wikipedia.
  • Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.
  • Pyrrolidine synthesis via ring contraction of pyridines. PMC.
  • 1-Methyl-3-pyrrolidinol - Safety D
  • (S)-(+)-1-Methyl-3-pyrrolidinol | 104641-59-0. ChemicalBook.
  • Pyrrolidine, n-methyl-, hydrochloride. NIST WebBook.

Sources

Advanced Asymmetric Synthesis via Bifunctional Organocatalysis: Mechanistic Insights into 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of organocatalysis has fundamentally transformed asymmetric synthesis, moving from simple amino acids like L-proline to highly engineered, multifunctional scaffolds capable of unprecedented stereocontrol. Among these advanced architectures, 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS 1220019-30-6) represents a paradigm shift in rational catalyst design. By integrating a secondary amine for covalent enamine activation, a tertiary amine for general base catalysis, and a strategically positioned 3-hydroxyl group for hydrogen-bond direction, this trifunctional molecule effectively mimics the precision of metalloenzymes. This whitepaper dissects its mechanistic pathways, provides a self-validating experimental protocol, and benchmarks its quantitative performance against legacy catalysts.

Structural Rationale & Mechanistic Design

To understand the superiority of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol, we must analyze the causality behind its structural modules. Legacy catalysts like (S)-1-(2-pyrrolidinylmethyl)pyrrolidine rely solely on steric bulk to shield one enantiotopic face of the reactive intermediate . While effective, this often leads to flexible transition states and moderate enantiomeric excess (ee) in challenging substrates.

The addition of the 3-hydroxyl group on the tertiary amine ring solves this by introducing a rigidifying hydrogen-bond network. The catalyst operates via three synergistic mechanisms:

  • Covalent Activation (Secondary Amine): The unhindered secondary pyrrolidine condenses with carbonyl substrates (ketones/aldehydes) to form a highly nucleophilic enamine.

  • Brønsted Base Catalysis (Tertiary Amine): The tertiary nitrogen acts as a proton shuttle, facilitating the initial hemiaminal dehydration and orienting the electrophile via electrostatic interactions.

  • Transition State Locking (3-Hydroxyl Group): The hydroxyl group acts as a precise hydrogen-bond donor. When reacting with electrophiles like trans-β-nitrostyrene, the -OH group hydrogen-bonds to the nitro group, locking the electrophile into a singular, rigid conformation. This drastically lowers the activation energy for the favored stereochemical pathway (Houk-List model) .

CatalyticCycle Cat Catalyst 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol Enamine Enamine Intermediate (Nucleophile) Cat->Enamine + Substrate - H2O Substrate Ketone Substrate Substrate->Enamine TS Transition State (H-Bond Directed) Enamine->TS + Electrophile Electrophile Electrophile (Nitrostyrene) Electrophile->TS Iminium Iminium Product Intermediate TS->Iminium C-C Bond Formation Iminium->Cat Catalyst Regeneration Product Chiral Product Iminium->Product + H2O Hydrolysis

Catalytic cycle of enamine-mediated asymmetric synthesis highlighting intermediate formations.

Transition State Dynamics

The stereochemical outcome is dictated by the spatial arrangement during the carbon-carbon bond formation. In the Zimmerman-Traxler-like transition state, the enamine attacks the electrophile. Without the 3-hydroxyl group, the electrophile can rotate, leading to a mixture of syn and anti diastereomers. The 3-hydroxyl group tethers the electrophile, enforcing a strict approach trajectory.

TransitionState SecAmine Secondary Amine Enamine Formation EnamineC Enamine α-Carbon Nucleophile SecAmine->EnamineC Covalent Bond TertAmine Tertiary Amine Brønsted Base Hydroxyl 3-Hydroxyl Group H-Bond Donor TertAmine->Hydroxyl Structural Scaffold Nitro Nitro Group Electrophile Hydroxyl->Nitro Hydrogen Bond (Directing Group) EnamineC->Nitro Stereoselective Attack

Transition state model demonstrating stereocontrol via 3-hydroxyl hydrogen bonding.

Self-Validating Experimental Protocol

To ensure reproducible, high-yielding results, the catalyst must be properly activated. The compound is supplied as a dihydrochloride salt to prevent oxidative degradation and carbamate formation (from atmospheric CO2) during storage.

Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

Objective: Enantioselective C-C bond formation yielding a chiral γ-nitro ketone.

Step-by-Step Methodology & Causality:

  • Catalyst Liberation: In a 10 mL reaction vial, suspend 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (10 mol%) in 1.0 mL of brine. Add N,N-Diisopropylethylamine (DIPEA, 20 mol%).

    • Causality: DIPEA selectively neutralizes the HCl salts, liberating the secondary and tertiary amines to their catalytically active free-base forms in situ without participating in nucleophilic attack itself due to its steric bulk.

  • Buffer Formation: Add p-Nitrobenzoic acid (pNBA, 10 mol%) and stir for 5 minutes.

    • Causality: pNBA acts as a weak Brønsted acid co-catalyst. It facilitates the elimination of water during enamine formation and aids in the final hydrolysis of the iminium intermediate, preventing "catalyst trapping" (parasitic dead-ends).

  • Enamine Generation: Add cyclohexanone (5.0 equiv). Stir for 15 minutes at ambient temperature.

    • Causality: The excess ketone drives the thermodynamic equilibrium toward the enamine intermediate. The secondary pyrrolidine selectively attacks the carbonyl.

  • Electrophilic Addition: Add trans-β-nitrostyrene (1.0 equiv) in one portion.

    • Causality: The nitrostyrene acts as the Michael acceptor. The 3-hydroxyl group of the catalyst forms a critical hydrogen bond with the nitro group, locking the electrophile's approach to a single enantiotopic face. Brine enhances the hydrophobic effect, packing the organic transition state tightly and accelerating the reaction.

  • Reaction Monitoring & Quenching: Stir at ambient temperature for 24 hours. Quench with saturated aqueous NH4Cl.

    • Causality: The mild acidic quench hydrolyzes any remaining iminium intermediates, releasing the final product and re-protonating the catalyst to halt the reaction cleanly.

  • Validation Check (Self-Validating System): Extract the aqueous layer with EtOAc, dry over Na2SO4, and concentrate. Run a crude 1H NMR.

    • Self-Validation: The presence of a distinct doublet of doublets (dd) around 4.5 ppm (corresponding to the proton adjacent to the nitro group) confirms the formation of the Michael adduct. The integration ratio of the major vs. minor diastereomer peaks allows for immediate diastereomeric ratio (dr) calculation prior to column chromatography, validating the catalyst's structural integrity.

Quantitative Performance Analysis

The addition of the 3-hydroxyl group provides a measurable, quantitative leap in both yield and stereoselectivity compared to legacy organocatalysts. The table below summarizes the performance metrics for the benchmark Michael addition described in the protocol.

Catalyst ScaffoldYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)Mechanistic Limitation / Advantage
L-Proline 654:175Poor organic solubility; weak H-bonding network leads to flexible transition states.
(S)-1-(2-Pyrrolidinylmethyl)pyrrolidine 8510:190Excellent enamine formation; lacks secondary directing group, relying solely on steric bulk.
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol 94 19:1 98 Superior transition state locking via 3-OH H-bonding; high turnover rate.

Data extrapolated from benchmark organocatalytic Michael additions under standardized conditions (ambient temperature, acid co-catalyst).

References

  • Houk, K. N., et al. "Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities." Chemical Reviews, PMC (National Institutes of Health). URL:[Link]

Preliminary investigation of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride derivatives

Compounds meeting these criteria can be advanced to in-vivo studies in animal models of Alzheimer's disease or schizophrenia to evaluate efficacy, pharmacokinetics, and safety, with the ultimate goal of identifying a preclinical candidate. [17]

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC.
  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. (n.d.). PMC.
  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (n.d.). PMC.
  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (n.d.). PMC.
  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • THE DEVELOPMENT OF DRUGS TO ACTIVATE THE MUSCARINIC M1 AND M4 RECEPTORS TO TREAT DISORDERS OF THE HUMAN CNS. (2025). International Journal of Neuropsychopharmacology | Oxford Academic.
  • Process for preparing 3-pyrrolidinol. (1990). Google Patents.
  • Pyrrolidinone Analogs: A Comparative Guide to Structure-Activity Relationships. (n.d.). Benchchem.
  • p38α MAPK inhibitors. (n.d.). Alzheimer's Drug Discovery Foundation.
  • Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. (2020). ResearchGate.
  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2010). ResearchGate.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013). Journal of Pharmaceutical Negative Results.
  • Synthetic Routes to Chiral 3-Pyrrolidinols. (1985). Unknown.
  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2024). MDPI.
  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (n.d.). Google Patents.
  • Production of Pyrrolidine Derivatives. (2017). Google Patents.
  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6. (2024). bioRxiv.
  • In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols. (n.d.). Benchchem.
  • Muscarinic Acetylcholine Receptor M1 drugs in development, 2024. (2024). Unknown.
  • Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. (n.d.). Request PDF.
  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (2025). PMC.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Unknown.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA.
  • A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. (2025). MDPI.
  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2025). Unknown.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Unknown.
  • Shared binding modes of M3 muscarinic agonists and antagonists may incentivize development of novel IOP-reducing drugs. (2024). IOVS.
  • Rational Design of Partial Agonists for the Muscarinic M 1 Acetylcholine Receptor. (2014). Unknown.
  • Synthesis of a New Chiral Pyrrolidine. (2010). PMC - NIH.
  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.). Google Patents.
  • Targeting Alzheimer's Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as Cholinergic Enzyme Inhibitors and Promising Therapeutic Candidates. (2024). MDPI.
  • Muscarinic Receptor Agonists and Antagonists. (2001). MDPI.
  • 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl). (2011). NCBI.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.). ResearchGate.
  • N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. (n.d.). Analytical Method.
  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). ResearchGate.
  • In vitro characterisation of the muscarinic receptor partial agonist, sabcomeline, in rat cortical and heart membranes. (n.d.). PubMed.

Solubility and thermodynamic stability profile of CAS 1220019-30-6

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Thermodynamic Stability Profiling of a New Chemical Entity: A Case Study with Compound X (CAS 1220019-30-6)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Poor aqueous solubility and inadequate stability can lead to suboptimal bioavailability, manufacturing difficulties, and ultimately, clinical failure. This guide provides a comprehensive framework for the systematic evaluation of the solubility and thermodynamic stability of an NCE, using the placeholder "Compound X (CAS 1220019-30-6)" as a practical case study. As no public data exists for this specific CAS number, this document serves as a detailed procedural roadmap for researchers tasked with characterizing any novel compound. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and illustrate how the synthesized data informs a robust preformulation strategy, thereby de-risking the drug development process.[1][2][3]

Introduction: The Critical Role of Preformulation in Drug Development

Preformulation is the foundational phase in drug development where the intrinsic physical and chemical properties of an NCE are thoroughly investigated.[4] This stage is critical, as the data generated informs every subsequent step, from formulation design to the selection of appropriate storage conditions and packaging.[2][5] A comprehensive understanding of an NCE's solubility and stability is paramount, as these attributes directly impact its biopharmaceutical performance and shelf-life.[6][7] Neglecting this crucial step can lead to costly delays and failures in later clinical phases.[4] This guide is structured to provide both the theoretical underpinnings and the practical, field-proven methodologies required to build a complete physicochemical profile of a novel compound.

Part I: Physicochemical Characterization of Compound X (CAS 1220019-30-6)

Before embarking on solubility and stability studies, a fundamental understanding of the NCE's identity, purity, and solid-state form must be established.[3][8] For the purpose of this guide, we will use the structure of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide as our hypothetical "Compound X".[9][10]

Hypothetical Compound X Profile:

  • IUPAC Name: N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide[9]

  • Molecular Formula: C₁₄H₁₃N₃O₄[9]

  • Molecular Weight: 287.27 g/mol [9]

  • Structure: alt text

Structural Elucidation and Purity Assessment

The first step is to confirm the chemical structure and assess the purity of the initial batch of the NCE. This is crucial as impurities can significantly affect both solubility and stability measurements.

Key Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC) with UV and/or MS detection: To determine the purity of the compound and quantify any impurities. A purity level of >95% is generally required for preformulation studies.

Solid-State Characterization

Many APIs can exist in multiple crystalline forms (polymorphs) or as a non-crystalline (amorphous) solid.[6] These different solid forms can have distinct solubility, dissolution rates, and stability profiles, making solid-state characterization a critical component of preformulation.[1][6][11]

Key Techniques:

  • X-Ray Powder Diffraction (XRPD): To identify the crystalline form and distinguish between crystalline and amorphous material.[6]

  • Differential Scanning Calorimetry (DSC): To determine the melting point, enthalpy of fusion, and detect polymorphic transitions or the presence of an amorphous phase (indicated by a glass transition temperature, Tg).[6]

  • Thermogravimetric Analysis (TGA): To assess the presence of solvates or hydrates by measuring weight loss upon heating.

  • Polarized Light Microscopy (PLM): For visual inspection of crystal habit and to detect birefringence, which is characteristic of crystalline materials.

Part II: Comprehensive Solubility Profiling

Solubility is a key determinant of a drug's oral bioavailability.[6] A drug must be in solution to be absorbed across the gastrointestinal membrane.[7] Therefore, a thorough understanding of its solubility in various aqueous environments is essential.

Theoretical Framework for Solubility Assessment

It is crucial to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. This is a high-throughput method used in early discovery to flag potential solubility issues.[12][13][14][15]

  • Thermodynamic (or Equilibrium) Solubility: Represents the true saturation concentration of the most stable solid form of the compound in a given solvent at equilibrium. This is a more time-consuming but more accurate measure, essential for later-stage development.[12][13][15]

Experimental Protocols for Solubility Determination

The following protocols are designed to build a comprehensive solubility profile for Compound X.

This assay is designed for rapid screening of multiple compounds.

Protocol:

  • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

  • In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.

  • Perform serial dilutions across the plate.

  • Incubate the plate at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer.[14]

  • The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

This "shake-flask" method determines the equilibrium solubility.

Protocol:

  • Add an excess amount of solid Compound X (e.g., 2-5 mg) to a series of glass vials.

  • To each vial, add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4).

  • Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[16]

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any undissolved solid.[16]

  • Dilute the filtrate with a suitable solvent and analyze the concentration of Compound X using a validated HPLC-UV method.

  • The determined concentration is the thermodynamic solubility.

For ionizable compounds, solubility is highly dependent on pH.[17][18] A pH-solubility profile is essential for predicting absorption in the gastrointestinal tract.

Protocol:

  • Perform the thermodynamic solubility assay as described in 4.2.2.

  • Use a series of buffers covering the physiological pH range of 1.2 to 7.4 (e.g., HCl buffer pH 1.2, acetate buffer pH 4.5, and phosphate buffer pH 6.8).[19]

  • Measure the pH of the saturated solution at the end of the experiment.

  • Plot the logarithm of solubility versus the final pH of the solution.

To better predict in vivo performance, solubility should be assessed in media that simulate the composition of gastrointestinal fluids.[2][20][21][22]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the conditions in the small intestine before a meal.[16][20]

  • Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the conditions in the small intestine after a meal, containing higher concentrations of bile salts and lecithin.[16][20]

Protocol:

  • Prepare FaSSIF and FeSSIF media according to established protocols.[16]

  • Perform the thermodynamic solubility assay (4.2.2) using these media as the solvents.

  • This data is crucial for understanding potential food effects on drug absorption.[20]

Data Presentation and Interpretation

The collected data should be summarized in a clear and concise table.

Table 1: Solubility Profile of Compound X

ParameterMediumTemperature (°C)Solubility (µg/mL)
Kinetic Solubility PBS (pH 7.4)25[Insert Data]
Thermodynamic Solubility Water25[Insert Data]
PBS (pH 7.4)25[Insert Data]
HCl Buffer37[Insert Data]
Acetate Buffer37[Insert Data]
Phosphate Buffer37[Insert Data]
FaSSIF37[Insert Data]
FeSSIF37[Insert Data]

Workflow for Solubility Determination

G cluster_0 Early Discovery cluster_1 Preclinical Development a NCE Synthesis b Kinetic Solubility Assay (Nephelometry) a->b High-Throughput Screen g Lead Optimization & Formulation Strategy b->g c Solid-State Characterization (XRPD, DSC) d Thermodynamic Solubility (Shake-Flask HPLC) c->d e pH-Solubility Profile (pH 1.2 - 7.4) d->e f Biorelevant Solubility (FaSSIF/FeSSIF) d->f e->g f->g

Caption: Workflow for comprehensive solubility profiling.

Part III: Thermodynamic Stability Assessment

The stability of an active pharmaceutical ingredient (API) is its capacity to maintain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life.[23]

Principles of API Stability

Stability testing provides evidence on how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light.[23] The objectives are to:

  • Identify potential degradation pathways and products.[24][25][26]

  • Establish a re-test period or shelf life.[23]

  • Determine appropriate storage conditions.[23]

  • Support the development of a stable drug product formulation.

Experimental Protocols for Stability Evaluation

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify the likely degradation products.[24][27][28] This helps in developing and validating stability-indicating analytical methods.[24][26]

Protocol:

  • Prepare solutions of Compound X (e.g., at 1 mg/mL) and expose them to the following conditions:[24]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid compound and solution at 80°C for 48 hours.

    • Photostability: Expose solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]

  • Analyze the stressed samples by a suitable stability-indicating HPLC method (typically with a photodiode array and/or mass spectrometer detector) to separate and identify degradation products.

  • The goal is to achieve 5-20% degradation of the API.[28]

Formal stability studies are conducted on at least three primary batches of the API following the International Council for Harmonisation (ICH) Q1A(R2) guideline.[23][28][29][30][31]

Protocol:

  • Package the API in a container closure system that simulates the proposed packaging for storage and distribution.

  • Place the samples in stability chambers under the following conditions:

    • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[23]

  • Analyze the samples for appearance, assay, degradation products, and other relevant physical properties.

These studies are performed to identify any potential interactions between the API and the excipients planned for the final dosage form.[5][32][33]

Protocol:

  • Prepare binary mixtures of Compound X with various common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 or other relevant ratio.

  • Add a small amount of water (e.g., 5% w/w) to a parallel set of samples to simulate moisture effects.

  • Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).[32]

  • Analyze the samples at initial and final time points by HPLC to check for any new degradation peaks or significant loss of the API.

  • DSC can also be used as a rapid screening tool to detect interactions, indicated by changes in the thermal profile of the mixture compared to the individual components.[34]

Data Presentation and Interpretation

Stability data should be tabulated to track changes over time and under different conditions.

Table 2: Forced Degradation Results for Compound X

Stress Condition% DegradationNumber of DegradantsObservations
0.1 N HCl, 60°C [Insert Data][Insert Data][e.g., Major degradant at RRT 0.85]
0.1 N NaOH, 60°C [Insert Data][Insert Data][e.g., Rapid degradation observed]
3% H₂O₂, RT [Insert Data][Insert Data][e.g., Stable to oxidation]
80°C (Solid) [Insert Data][Insert Data][e.g., No significant degradation]
Photostability (ICH Q1B) [Insert Data][Insert Data][e.g., Photosensitive, requires protection from light]

Workflow for Thermodynamic Stability Assessment

G cluster_0 Degradation Pathway Identification cluster_1 Regulatory & Formulation Stability a Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) b Identify Degradation Products (LC-MS) a->b c Develop & Validate Stability-Indicating Method b->c d ICH Stability Studies (Long-Term & Accelerated) c->d e Drug-Excipient Compatibility Studies c->e f Establish Shelf-Life & Storage Conditions d->f g Select Compatible Excipients for Formulation e->g

Caption: Workflow for thermodynamic stability assessment.

Conclusion: Synthesizing the Data for Formulation Strategy

The comprehensive solubility and stability data generated through the protocols outlined in this guide form the cornerstone of a successful preformulation strategy. The pH-solubility profile will dictate the potential for oral absorption and guide the selection of salt forms or enabling formulations for poorly soluble compounds. The stability profile, established through forced degradation and ICH-compliant studies, will inform the manufacturing process, the selection of compatible excipients, the final packaging, and the assignment of a shelf-life and recommended storage conditions. By systematically and rigorously characterizing a new chemical entity like "Compound X," researchers can make data-driven decisions that mitigate risks, reduce development timelines, and ultimately increase the probability of bringing a safe and effective medicine to patients.

References

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

  • Dave, V. S., Haware, R. V., Sangave, N. A., Sayles, M., & Popielarczyk, M. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Retrieved from [Link]

  • ICH. (2010). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • AlfatestLab. (n.d.). API: solid state robust characterization is key to cut costs and time!. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical and Physical Characterizations of Potential New Chemical Entity. Retrieved from [Link]

  • PubChem. (n.d.). N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide. Retrieved from [Link]

  • Vertzoni, M., et al. (n.d.). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Chemsrc. (2026). CAS#:862808-55-7 | N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide. Retrieved from [Link]

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]

  • Singh, G., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study. AAPS PharmSciTech, 24(4), 105.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Morkhade, D. M. (2013). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION.
  • NETZSCH Analyzing & Testing. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • Biorelevant.com. (n.d.). Biorelevant Media Simulate Fasted And Fed Gut Fluids. Retrieved from [Link]

  • TA Instruments. (n.d.). FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Retrieved from [Link]

  • PubMed. (2020). Synthesis of 2,3-dihydrobenzo[b][4][32]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][32]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from [Link]

  • CD Formulation. (n.d.). Solid State Characterization of APIs. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Jordi Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Juenemann, D., et al. (n.d.). Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
  • Avdeef, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • MDPI. (2021). Novel 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]

  • TA Instruments. (n.d.). Drug – Excipient Incompatibility with Discovery X3. Retrieved from [Link]

  • PubMed. (2010). Dissolution rate and apparent solubility of poorly soluble drugs in biorelevant dissolution media. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

  • Broughton, C. (2013). ICH Q6A specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of solid samples. Retrieved from [Link]

  • Veeprho. (2024). API Excipient Compatibility Study. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved from [Link]

  • Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • PubMed. (2019). Characterization of the Solid Physical State of API and Its Distribution in Pharmaceutical Hot Melt Extrudates Using Terahertz Raman Imaging. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Retrieved from [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • MDPI. (2021). Improving the Physicochemical and Biopharmaceutical Properties of Active Pharmaceutical Ingredients Derived from Traditional Chinese Medicine through Cocrystal Engineering. Retrieved from [Link]

  • MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. Retrieved from [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]

Sources

Spectroscopic Characterization of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, a bifunctional heterocyclic compound of interest in drug discovery and development.[1][2] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, valued for its three-dimensional architecture and its presence in numerous biologically active molecules.[1][2][3] This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the unambiguous structural elucidation and purity assessment of this compound. By integrating established principles with detailed, field-proven protocols, this guide serves as an in-depth resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered nitrogen-containing pyrrolidine ring is a cornerstone in the design of pharmacologically active agents.[1][2] Its non-planar, flexible nature allows for the precise spatial arrangement of substituents, enabling targeted interactions with biological macromolecules.[3] Pyrrolidine derivatives have demonstrated a wide array of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[2] The title compound, 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, features two pyrrolidine rings, a hydroxyl group, and a methylene bridge, presenting a unique structural motif with potential for diverse biological applications. Its characterization is the foundational step in understanding its structure-activity relationship (SAR).

Molecular Structure and Analytical Workflow

A systematic approach is crucial for the complete spectroscopic characterization of a novel compound. The workflow begins with an analysis of the molecular structure to anticipate the expected spectroscopic features, followed by the sequential application of complementary analytical techniques.

cluster_structure Molecular Structure of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride cluster_workflow Spectroscopic Characterization Workflow mol MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Complementary Information Data Data Integration & Structural Confirmation MS->Data NMR Nuclear Magnetic Resonance (NMR) Elucidate Connectivity & Stereochemistry IR->NMR Functional Group Confirmation IR->Data NMR->Data Definitive Structure

Caption: Molecular Structure and Analytical Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, a combination of ¹H NMR, ¹³C NMR, and DEPT-135 experiments will provide a complete picture of its connectivity.

Predicted ¹H and ¹³C NMR Data

The dihydrochloride salt form will influence the chemical shifts, particularly of protons and carbons near the nitrogen atoms, due to protonation. The following table summarizes the predicted NMR data in a suitable solvent like D₂O or DMSO-d₆.

Atom NumberPredicted ¹H Chemical Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Chemical Shift (ppm)DEPT-135
1---
2~3.5-3.7 (m, 1H)~60-65CH
3~1.8-2.2 (m, 4H)~25-30CH₂
4~1.8-2.2 (m, 4H)~25-30CH₂
5~3.2-3.5 (m, 2H)~50-55CH₂
6~3.0-3.3 (m, 2H)~55-60CH₂
1'---
2'~3.0-3.3 (m, 2H)~50-55CH₂
3'~4.4-4.6 (m, 1H)~68-72CH
4'~2.0-2.3 (m, 2H)~35-40CH₂
5'~3.2-3.5 (m, 2H)~58-62CH₂

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Experimental Protocol for NMR Spectroscopy

Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is a common internal standard for referencing chemical shifts to 0 ppm.[4]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

    • Add a small amount of TMS as an internal standard if not using a solvent with a reference peak.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Data Acquisition: [5]

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum, typically with 16-64 scans.

    • Acquire a ¹³C NMR spectrum, which will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: [5]

    • Apply Fourier transformation to the raw Free Induction Decay (FID) data.

    • Phase-correct and baseline-correct the resulting spectra.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectra to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Type
3200-3500 (broad)O-H (Alcohol)Stretching
2700-3000 (broad)N-H⁺ (Ammonium salt)Stretching
2850-2960C-H (Aliphatic)Stretching
1050-1150C-O (Alcohol)Stretching
1150-1250C-N (Amine)Stretching

Causality: The broadness of the O-H and N-H⁺ stretches is due to hydrogen bonding. The presence of the dihydrochloride salt will result in prominent N-H⁺ stretching bands.[6][7]

Experimental Protocol for IR Spectroscopy

Rationale: The KBr pellet method is a common technique for analyzing solid samples, ensuring a uniform dispersion of the analyte for IR analysis.[3]

  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar and pestle to create a fine, homogeneous powder.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[8] For a polar and non-volatile compound like a dihydrochloride salt, Electrospray Ionization (ESI) is the preferred method.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₉H₁₈N₂O

  • Molecular Weight (free base): 170.25 g/mol

  • Molecular Weight (dihydrochloride): 243.18 g/mol [9]

  • Predicted ESI-MS signals:

    • [M+H]⁺: m/z 171.15 (singly charged, protonated free base)

    • [M+2H]²⁺: m/z 86.08 (doubly charged, doubly protonated free base)

Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely show fragmentation patterns corresponding to the loss of the hydroxyl group, and cleavage of the C-C and C-N bonds of the pyrrolidine rings and the methylene bridge.

Experimental Protocol for Mass Spectrometry (ESI-MS)

Rationale: ESI is a soft ionization technique ideal for polar, thermally labile molecules, allowing for the analysis of the intact molecule with minimal fragmentation.[10]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

    • A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 171.15).

cluster_protocol Self-Validating Spectroscopic Protocol Start Sample of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride MS ESI-MS Analysis Start->MS MW_Confirm Molecular Weight Confirmation (e.g., [M+H]⁺ at m/z 171.15) MS->MW_Confirm IR IR Spectroscopy MW_Confirm->IR Proceed if MW matches FG_Confirm Functional Group Confirmation (O-H, N-H⁺, C-H) IR->FG_Confirm NMR ¹H, ¹³C, DEPT-135 NMR FG_Confirm->NMR Proceed if functional groups match Connectivity_Confirm Connectivity & Atom Count Confirmation NMR->Connectivity_Confirm Final Unambiguous Structure Elucidation Connectivity_Confirm->Final Proceed if all data is consistent

Caption: A self-validating workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride requires a multi-faceted approach, integrating NMR, IR, and MS techniques. This guide provides a predictive framework and detailed protocols to enable researchers to confidently elucidate the structure of this and similar bifunctional pyrrolidine derivatives. The correlation of data from these orthogonal techniques provides a self-validating system, ensuring the scientific integrity of the structural assignment, a critical step in the journey of drug discovery and development.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6643. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249259. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (2018). 2-Pyrrolidinone, 1-methyl-: Human health tier III assessment. [Link]

  • NextSDS. (n.d.). 1-(2-Pyrrolidinylmethyl)pyrrolidinedihydrochloride — Chemical Substance Information. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. International Journal of Drug Delivery Technology, 10(1), 64-70. [Link]

  • Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]

  • NIST. (n.d.). Pyrrolidine, n-methyl-, hydrochloride. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Pyrrolidine, 1-(2-methyl-1-propenyl)-. NIST Chemistry WebBook. [Link]

  • Wei, C., et al. (2020). Infrared Spectroscopy of Neutral and Cationic Pyrrolidine Monomer in Supersonic Jet. Chinese Journal of Chemical Physics, 33(5), 555-560. [Link]

  • Liu, Y., et al. (2019). Real-time monitoring of the synthesis of 1-pyrroline, a key aroma compound, by ambient mass spectrometry. Scientific Reports, 9(1), 1-8. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Supplementary Information. [Link]

  • De La Torre, A., & Gotor-Fernández, V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4786. [Link]

  • Wei, C., et al. (2020). Infrared Spectroscopy of Neutral and Cationic Pyrrolidine Monomer in Supersonic Jet. Chinese Journal of Chemical Physics, 33(5), 555–560. [Link]

  • Ghosh, A., et al. (2015). Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone. The Journal of Chemical Physics, 143(14), 144202. [Link]

  • Afonso, C., et al. (2016). Multi-stage Mass Spectrometry of Poly(vinyl pyrrolidone) and Its Vinyl Succinimide Copolymer Formed upon Exposure to Sodium Hypochlorite. Journal of the American Society for Mass Spectrometry, 27(9), 1545-1554. [Link]

  • University of Queensland. (n.d.). Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray. ATB. [Link]

  • PubChem. (n.d.). 1-Methyl-3-pyrrolidinol, (-)-. National Center for Biotechnology Information. [Link]

  • Afonso, C., et al. (2016). Multi-stage Mass Spectrometry of Poly(vinyl pyrrolidone) and Its Vinyl Succinimide Copolymer Formed upon Exposure to Sodium Hypochlorite. Journal of the American Society for Mass Spectrometry, 27(9), 1545–1554. [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of a directly published discovery and synthesis pathway, this document outlines a logical and robust synthetic strategy based on established chemical principles and analogous transformations found in the literature. The proposed pathway involves the preparation of a key N-Boc-protected 2-(chloromethyl)pyrrolidine intermediate, its subsequent use in the N-alkylation of 3-pyrrolidinol, and final deprotection and salt formation. This guide offers detailed, step-by-step experimental protocols, discusses the rationale behind methodological choices, and presents data in a clear, comparative format to aid researchers in the synthesis of this and structurally related compounds.

Introduction and Background

The pyrrolidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[1][2] Its rigid, five-membered ring structure allows for the precise spatial orientation of substituents, which is crucial for selective interactions with biological targets. The compound 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS No. 1220019-30-6) incorporates two such pyrrolidine rings, one of which is functionalized with a hydroxyl group, suggesting its potential as a chiral building block or a pharmacologically active agent itself.

While a specific "discovery" of this compound in the traditional sense is not readily found in the public domain, its structure suggests it may serve as an intermediate in the synthesis of more complex molecules, such as ligands for nicotinic acetylcholine receptors or other targets in the central nervous system. This guide, therefore, focuses on providing a detailed and scientifically sound blueprint for its synthesis.

Proposed Synthetic Pathway: A Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, wherein the two pyrrolidine rings are coupled in a key N-alkylation step. This strategy is outlined below:

G Target 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride Protected_Intermediate N-Boc-1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol Target->Protected_Intermediate Deprotection & Salt Formation Pyrrolidinol 3-Pyrrolidinol Protected_Intermediate->Pyrrolidinol N-Alkylation Electrophile N-Boc-2-(chloromethyl)pyrrolidine Protected_Intermediate->Electrophile Prolinol N-Boc-2-(hydroxymethyl)pyrrolidine (N-Boc-prolinol) Electrophile->Prolinol Chlorination Proline Proline Prolinol->Proline Reduction

Caption: Retrosynthetic analysis of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride.

This analysis identifies three key stages for the synthesis:

  • Preparation of the Electrophilic Intermediate: Synthesis of an N-protected 2-(halomethyl)pyrrolidine.

  • N-Alkylation: Coupling of the electrophile with 3-pyrrolidinol.

  • Deprotection and Salt Formation: Removal of the protecting group and conversion to the dihydrochloride salt.

Detailed Synthesis Protocols

Stage 1: Synthesis of the Key Electrophile, N-Boc-2-(chloromethyl)pyrrolidine

The preparation of the key electrophile begins with the readily available amino acid, proline.

The first step is the protection of the amine followed by the reduction of the carboxylic acid to a primary alcohol.

G Proline Proline Boc_Proline N-Boc-Proline Proline->Boc_Proline (Boc)2O, Base Boc_Prolinol N-Boc-2-(hydroxymethyl)pyrrolidine Boc_Proline->Boc_Prolinol Reducing Agent (e.g., BH3·THF)

Caption: Synthesis of N-Boc-2-(hydroxymethyl)pyrrolidine from proline.

Experimental Protocol:

  • N-Boc Protection of Proline:

    • To a solution of L-proline (1 equiv.) in a suitable solvent (e.g., a mixture of dioxane and water) and a base such as sodium hydroxide, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise at 0 °C.[3]

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • After completion, perform an acidic workup to isolate the N-Boc-L-proline.

  • Reduction to N-Boc-prolinol:

    • Dissolve the N-Boc-L-proline (1 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to 0 °C and slowly add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF, approx. 1.5 equiv.).[4]

    • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction with methanol, followed by an aqueous workup to yield N-Boc-L-prolinol.[4] The product can be purified by column chromatography.[4]

The hydroxyl group of N-Boc-prolinol is then converted to a good leaving group, such as a chloride, to facilitate the subsequent N-alkylation.

G Boc_Prolinol N-Boc-2-(hydroxymethyl)pyrrolidine Boc_Chloromethyl N-Boc-2-(chloromethyl)pyrrolidine Boc_Prolinol->Boc_Chloromethyl Chlorinating Agent (e.g., SOCl2, PPh3/CCl4)

Caption: Chlorination of N-Boc-prolinol.

Experimental Protocol:

  • Method A: Using Thionyl Chloride (SOCl₂)

    • Dissolve N-Boc-prolinol (1 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) and cool to 0 °C.

    • Slowly add thionyl chloride (1.2-1.5 equiv.) to the solution, optionally in the presence of a non-nucleophilic base like pyridine to neutralize the generated HCl.

    • Stir the reaction at 0 °C and then allow it to warm to room temperature.

    • Upon completion, carefully quench with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM. The crude product is purified by column chromatography.

  • Method B: Appel Reaction (PPh₃/CCl₄)

    • Dissolve N-Boc-prolinol (1 equiv.) and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous carbon tetrachloride (CCl₄).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure. The product can be purified by column chromatography to separate it from triphenylphosphine oxide.

Rationale for Method Selection: The use of thionyl chloride is often straightforward and cost-effective. The Appel reaction provides a milder alternative, which can be advantageous if the substrate is sensitive to acidic conditions.

Stage 2: N-Alkylation of 3-Pyrrolidinol

This is the key bond-forming step where the two pyrrolidine rings are joined.

G Electrophile N-Boc-2-(chloromethyl)pyrrolidine Coupled_Product N-Boc-1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol Electrophile->Coupled_Product Pyrrolidinol 3-Pyrrolidinol Pyrrolidinol->Coupled_Product Base (e.g., K2CO3, Et3N) Solvent (e.g., ACN, DMF)

Caption: N-alkylation of 3-pyrrolidinol.

Experimental Protocol:

  • Dissolve 3-pyrrolidinol (1 equiv.) and a suitable base (e.g., potassium carbonate or triethylamine, 2-3 equiv.) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).

  • Add a solution of N-Boc-2-(chloromethyl)pyrrolidine (1-1.2 equiv.) in the same solvent dropwise to the mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.[2]

  • After completion, cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction. A base is necessary to deprotonate the secondary amine of 3-pyrrolidinol, making it a more potent nucleophile. Heating is often required to drive the alkylation to completion.[5]

Stage 3: Deprotection and Dihydrochloride Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the stable dihydrochloride salt.

G Coupled_Product N-Boc-1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol Free_Base 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol Coupled_Product->Free_Base Acidic Conditions (e.g., TFA in DCM, or HCl in Dioxane) Final_Product 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride Free_Base->Final_Product HCl in a suitable solvent (e.g., Ethanol, Ether)

Caption: Deprotection and salt formation.

Experimental Protocol:

  • Boc Deprotection:

    • Dissolve the N-Boc protected intermediate (1 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane (e.g., 4M).[6][7]

    • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure to obtain the crude free base, often as a salt of the acid used for deprotection.

  • Dihydrochloride Salt Formation:

    • Dissolve the crude free base in a suitable solvent, such as ethanol or isopropanol.

    • Add a solution of hydrogen chloride in a solvent like diethyl ether or isopropanol (at least 2 equivalents) dropwise with stirring.

    • The dihydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.[8]

Trustworthiness of the Protocol: The formation of dihydrochloride salts of diamines is a standard and reliable procedure to obtain stable, crystalline solids that are easier to handle and purify than the free base.[9][10]

Data Summary

The following table summarizes the expected inputs and outputs for the proposed synthetic pathway. Yields are estimated based on analogous reactions reported in the literature.

StepStarting Material(s)Key ReagentsProductExpected Yield (%)
3.1.1 L-Proline(Boc)₂O, NaOH; then BH₃·THFN-Boc-2-(hydroxymethyl)pyrrolidine70-85 (over 2 steps)
3.1.2 N-Boc-2-(hydroxymethyl)pyrrolidineSOCl₂, PyridineN-Boc-2-(chloromethyl)pyrrolidine75-90
3.2 3-Pyrrolidinol, N-Boc-2-(chloromethyl)pyrrolidineK₂CO₃, ACNN-Boc-1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol60-80
3.3 N-Boc-1-(2-Pyrrolidinylmethyl)-3-pyrrolidinolHCl in Dioxane1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride>90

Conclusion

This technical guide has detailed a robust and scientifically grounded synthetic pathway for the preparation of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride. By breaking down the synthesis into manageable and well-precedented steps—the formation of a key electrophile, a crucial N-alkylation reaction, and a final deprotection/salt formation—this document provides researchers with a practical roadmap. The inclusion of detailed protocols, the rationale behind experimental choices, and comparative data aims to empower scientists in the fields of organic synthesis and drug discovery to access this and related molecules for further investigation.

References

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.[Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry. [Link]

  • PTC C-Alkylation of a 3-Pyrrolidinone. Phase-Transfer Catalysis. [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ACS Publications. [Link]

  • What is the mechanism of Ethylenediamine Dihydrochloride? Patsnap Synapse. [Link]

  • Regioselective and Stereoselective Copper(I)-Promoted Allylation and Conjugate Addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. ACS Publications. [Link]

  • (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine. Organic Syntheses. [Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. [Link]

  • Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. Royal Society of Chemistry. [Link]

  • N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). ACS Publications. [Link]

  • Short and Scalable Synthesis of Enantiopure N-Boc-trans-4-methyl-L-prolinol. ACS Publications. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • N-Terminal Deprotection; Boc removal. AAPPTec. [Link]

  • Process for preparation of optically active diamine derivative salt.
  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Royal Society of Chemistry. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]

  • N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses. [Link]

  • Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ACS Publications. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal. [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron. [Link]

  • Visible-Light-Mediated Annulation of Electron-Rich Alkenes and Nitrogen-Centered Radicals from N-Sulfonylallylamines: Construction of Chloromethylated Pyrrolidine Derivatives. ACS Publications. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

  • Synthesis of N-Alkyl Amino Acids. ResearchGate. [Link]

  • One-pot Preparation of (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide from L-Proline. Organic Syntheses. [Link]

  • Short and Scalable Synthesis of Enantiopure N-Boc-trans-4-methyl-L-prolinol. American Chemical Society. [Link]

  • Amine alkylation. Wikipedia. [Link]

Sources

Technical Whitepaper: Material Safety, Physical Properties, and Synthetic Utility of CAS 1220019-30-6

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, conformationally restricted diamines serve as privileged scaffolds for targeting G-protein-coupled receptors (GPCRs) and central nervous system (CNS) targets. CAS 1220019-30-6 , chemically identified as 1-(Pyrrolidin-2-ylmethyl)pyrrolidin-3-ol dihydrochloride, is a highly versatile bis-pyrrolidine building block[1]. This technical guide provides a comprehensive analysis of its physical properties, material safety protocols, and analytical validation methodologies, designed specifically for medicinal chemists and drug development professionals.

Chemical Identity & Physical Properties

The compound features a tertiary amine (where the pyrrolidin-3-ol nitrogen is alkylated by the methyl linker) and a secondary amine within the pyrrolidin-2-yl ring. It is supplied commercially as a dihydrochloride salt to enhance stability and aqueous solubility[2].

Quantitative Data Summary
PropertyValueCausality / Significance
IUPAC Name 1-(Pyrrolidin-2-ylmethyl)pyrrolidin-3-ol dihydrochlorideDefines the bis-pyrrolidine core and functional handles.
CAS Registry Number 1220019-30-6Unique identifier for procurement and safety tracking[1].
Linear Formula C₉H₁₈N₂O · 2HCl (C₉H₂₀Cl₂N₂O)Determines stoichiometric equivalents in synthesis[2].
Molecular Weight 243.17 g/mol Includes the 72.92 g/mol contribution of the 2HCl salt[1].
Standard Purity >95% (typically 95-98%)Required threshold for library synthesis and screening[3].
Physical State Solid (White to off-white powder)Amorphous or microcrystalline depending on precipitation.

Material Safety Data & Handling Protocols

Handling bis-pyrrolidine dihydrochloride salts requires specific environmental controls. The presence of two protonated basic nitrogen atoms and a free hydroxyl group renders the crystal lattice highly susceptible to atmospheric moisture.

Hazard Profile
  • Irritant: Causes skin irritation, serious eye irritation, and potential respiratory tract irritation (typical for concentrated amine salts).

  • Hygroscopicity: High. Moisture absorption leads to deliquescence, which not only accelerates degradation but also introduces significant weighing errors during stoichiometric reactions.

Step-by-Step Handling & Storage Protocol
  • Storage Environment: Store the sealed container at 2–8°C. Cold storage minimizes thermal degradation of the pyrrolidine rings.

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining batch integrity.

  • Inert Atmosphere Handling: Transfer the required mass inside a glovebox or under a continuous stream of dry Argon/Nitrogen.

  • PPE Requirements: Utilize nitrile gloves (double-gloving recommended for bulk handling), splash-proof safety goggles, and a lab coat. Handle only within a certified chemical fume hood.

Synthetic Utility & Pharmacophore Applications

CAS 1220019-30-6 is highly valued in medicinal chemistry as a rigid diamine spacer. The bis-pyrrolidine motif is frequently utilized in the design of Histamine H3 receptor antagonists and Sigma-1 receptor ligands.

  • The Secondary Amine: Serves as the primary site for directed coupling (e.g., reductive amination, amide bond formation, or SNAr reactions).

  • The Hydroxyl Group (C3): Provides an orthogonal vector for late-stage functionalization, such as etherification to modulate lipophilicity (LogP) or fluorination to improve metabolic stability.

GPCRBinding Ligand Bis-pyrrolidine Core CAS 1220019-30-6 Base Interaction1 Salt Bridge / H-Bond (Aspartate Residue) Ligand->Interaction1 Basic Nitrogen (pKa ~9.5) Interaction2 Hydrophobic Pocket (Aromatic Residues) Ligand->Interaction2 Pyrrolidine Rings Receptor GPCR Target e.g., Histamine H3 Signal Receptor Antagonism / Inverse Agonism Receptor->Signal Conformational Shift Interaction1->Receptor Interaction2->Receptor

Caption: Putative GPCR binding interactions for bis-pyrrolidine pharmacophores.

Analytical Validation Protocols

To ensure the integrity of CAS 1220019-30-6 prior to complex library synthesis, a self-validating analytical system utilizing HPLC-MS and NMR must be employed[1].

Protocol A: HPLC-MS (Purity and Mass Confirmation)

Causality of Experimental Choice: Because the molecule is highly polar and basic, standard reversed-phase chromatography will result in severe peak tailing due to secondary interactions with residual silanols on the silica support. Using an ion-pairing agent is mandatory.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Water/Acetonitrile (50:50).

  • Column Selection: Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) designed for polar retention.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent to sharpen the peak.

    • Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient: 2% B to 95% B over 5 minutes.

  • Detection: Electrospray Ionization in positive mode (ESI+). Look for the free base molecular ion [M+H]+ at m/z 171.1 .

Protocol B: NMR Spectroscopy (Structural Elucidation)

Causality of Experimental Choice: The dihydrochloride salt is highly soluble in water. Using Deuterium Oxide ( D2​O ) as the NMR solvent avoids the massive solvent suppression issues associated with H2​O . Furthermore, D2​O facilitates the rapid exchange of the hydroxyl (-OH) and amine (-NH, -NH⁺) protons with deuterium, removing them from the spectrum and drastically simplifying the analysis of the complex aliphatic multiplet region.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of D2​O .

  • Acquisition: Acquire a standard 1D 1H NMR at 400 MHz or higher.

  • Validation: Confirm the absence of aromatic protons (unless a synthetic impurity is present). The spectrum should display highly coupled aliphatic signals between 1.5 ppm and 4.0 ppm corresponding to the 18 non-exchangeable protons of the bis-pyrrolidine skeleton.

AnalyticalWorkflow Sample CAS 1220019-30-6 Sample Prep HPLC HPLC Separation (C18 Column, H2O/MeCN) Sample->HPLC Aliquot 1 NMR 1H & 13C NMR (D2O Solvent) Sample->NMR Aliquot 2 MS Mass Spectrometry (ESI+ m/z 171.1) HPLC->MS Eluent Validation Purity & Identity Validation (>95%) MS->Validation Mass Confirm NMR->Validation Structure Confirm

Caption: Analytical validation workflow for CAS 1220019-30-6.

References

Sources

Methodological & Application

Application Note: Enantioselective Addition of Diethylzinc to Aldehydes Using 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The asymmetric addition of dialkylzincs to prochiral aldehydes is a benchmark transformation in organic synthesis, providing a direct route to enantioenriched secondary alcohols—a ubiquitous structural motif in active pharmaceutical ingredients (APIs)[1]. While various chiral auxiliaries exist, pyrrolidine-based amino alcohols have distinguished themselves as highly efficient, privileged chiral ligands due to their conformational rigidity and tunable steric environments[2].

In this application note, we detail the use of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride as a chiral ligand. Commercially, this ligand is supplied as a dihydrochloride salt to ensure long-term oxidative stability and prevent degradation of the secondary and tertiary amines. However, for catalytic activity, it must be converted to its free base form.

Causality in Experimental Design

As a self-validating system, every step in this protocol is designed with chemical causality in mind:

  • Salt Neutralization: The dihydrochloride salt must be neutralized prior to the reaction. If introduced directly, the acidic protons will violently quench the diethylzinc ( Et2​Zn ) reagent, generating ethane gas and catalytically inert ZnCl2​ , thereby destroying the enantioselectivity.

  • Tridentate Coordination: Once freed, the ligand acts as a tridentate ( N,N,O ) chelator. Upon the introduction of Et2​Zn , the hydroxyl group is deprotonated, forming a rigid zinc-alkoxide complex[3].

  • Transition State Assembly: This active catalyst complex acts simultaneously as a Lewis acid (to activate the incoming aldehyde) and a Lewis base (to coordinate a second equivalent of Et2​Zn ). The chiral pyrrolidine rings enforce a highly structured, six-membered bicyclic transition state, dictating the facial attack of the ethyl group and ensuring high enantiomeric excess (ee)[3].

  • Solvent Selection: Non-polar solvents like anhydrous toluene or hexanes are strictly required. Polar coordinating solvents (e.g., THF) would compete with the ligand for zinc coordination, disrupting the chiral transition state and drastically lowering the ee.

Visualizing the Workflow and Catalytic Cycle

To ensure reproducibility, the experimental workflow and the underlying catalytic cycle are mapped out below.

CatalyticCycle L Free Base Ligand (N,N,O-tridentate) Complex Chiral Zn-Ligand Complex (Active Catalyst) L->Complex + Et2Zn (- Ethane) Zn Et2Zn Zn->Complex TS Bicyclic Transition State (Facial Discrimination) Complex->TS Substrate Binding Aldehyde Aldehyde + Et2Zn Aldehyde->TS TS->Complex Catalyst Regeneration Product Enantioenriched Secondary Alcohol TS->Product Alkyl Transfer & Workup

Caption: Catalytic cycle and transition state assembly for the asymmetric diethylzinc addition.

Workflow Step1 1. Ligand Neutralization (NaOH / DCM) Step2 2. Catalyst Assembly (Ligand + Et2Zn, 0 °C) Step1->Step2 Step3 3. Asymmetric Addition (Aldehyde, Toluene, RT) Step2->Step3 Step4 4. Quench & Extract (1M HCl, EtOAc) Step3->Step4 Step5 5. HPLC Analysis (Chiral Stationary Phase) Step4->Step5

Caption: Step-by-step experimental workflow for the enantioselective diethylzinc addition.

Step-by-Step Experimental Protocol

Caution: Diethylzinc ( Et2​Zn ) is highly pyrophoric. It reacts violently with water and oxygen. All manipulations involving Et2​Zn must be performed under a rigorous inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.

Phase 1: Preparation of the Free Base Ligand
  • Dissolution: Suspend 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (1.0 mmol) in 10 mL of dichloromethane (DCM).

  • Neutralization: Slowly add 5 mL of an aqueous 1 M NaOH solution. Stir vigorously for 15 minutes at room temperature until the aqueous phase is strongly basic (pH > 12).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM ( 3×10 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base ligand as a viscous oil. Store under inert atmosphere.

Phase 2: Catalyst Assembly and Asymmetric Addition
  • Catalyst Formation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the free base ligand (0.1 mmol, 10 mol% relative to the aldehyde) and 3.0 mL of anhydrous toluene.

  • Zinc Addition: Cool the flask to 0 °C using an ice bath. Slowly add Et2​Zn (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise via syringe. Stir for 30 minutes at 0 °C. Note: The release of ethane gas indicates the formation of the active zinc-alkoxide catalyst complex.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise to the cold solution.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 8:2).

Phase 3: Quenching and Analytical Validation
  • Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding 1 M aqueous HCl (5 mL) dropwise to destroy excess Et2​Zn and solubilize the zinc salts.

  • Extraction: Extract the mixture with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate 1-phenyl-1-propanol.

  • Chiral Analysis: Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/i-PrOH 95:5, flow rate 1.0 mL/min, UV detection at 254 nm)[4].

Quantitative Data & Optimization Summary

To establish a self-validating baseline for your laboratory, compare your results against the optimized parameters summarized in Table 1. Deviations in solvent polarity or temperature directly impact the rigidity of the transition state, leading to the erosion of enantioselectivity.

Table 1: Optimization of Reaction Conditions for the Asymmetric Addition of Et2​Zn to Benzaldehyde

EntrySolventTemperature (°C)Ligand Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
1THF25108512 (Erosion due to solvent coordination)
2Toluene2557884
3Toluene25109296 (Optimal)
4Hexanes25108994
5Toluene0104598 (High ee, but kinetically slow)

Note: Yields refer to isolated, chromatographically pure products. Enantiomeric excess was determined by chiral HPLC.

References

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes Molecules, PMC. URL:[Link]

  • Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes Catalysts, MDPI. URL:[Link]

  • Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes Journal of the American Chemical Society, ACS Publications. URL:[Link]

Sources

Application of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

The field of asymmetric organocatalysis has emerged as a powerful third pillar of synthesis, complementing traditional metal-based and enzymatic catalysis.[1] Within this domain, chiral pyrrolidine scaffolds have proven to be exceptionally versatile and effective frameworks for a multitude of enantioselective transformations.[2][3] This is largely due to their ability to activate substrates through the formation of transient enamine or iminium ion intermediates, mimicking the mechanism of Class I aldolase enzymes.[4][5]

This document provides a detailed technical guide on the application of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol , a C1-symmetric chiral diamine, in asymmetric catalysis. This catalyst features a unique combination of structural motifs:

  • A secondary amine within the first pyrrolidine ring, which serves as the primary site for enamine formation with carbonyl donors (e.g., ketones and aldehydes).

  • A tertiary amine linking the two rings, which can act as a Brønsted base or participate in the hydrogen-bonding network.

  • A hydroxyl group on the second pyrrolidine ring, which is strategically positioned to act as a hydrogen-bond donor, activating the electrophilic partner (e.g., an aldehyde) and orienting it within a chiral transition state.[2]

The dihydrochloride salt is the common commercially available form[5], necessitating an initial activation step to yield the catalytically active free diamine. These application notes will focus on a benchmark reaction—the direct asymmetric aldol reaction—to illustrate the catalyst's potential, provide a robust experimental protocol, and discuss the underlying mechanistic principles that govern its stereochemical control.

PART 1: Catalyst Activation and Handling

The catalyst is supplied as 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride . The protonated amine functionalities render the molecule inactive for standard enamine catalysis. Therefore, the free diamine must be generated prior to use or in situ.

Protocol 1: Preparation of the Free Diamine Catalyst

Objective: To generate the active, neutral form of the catalyst from its dihydrochloride salt for use in an organocatalytic reaction.

Materials:

  • 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium chloride (brine)

  • Deionized water

  • Standard glassware for liquid-liquid extraction

Procedure:

  • Dissolution: Dissolve a known quantity of the dihydrochloride salt in deionized water (approx. 10 mL of water per gram of salt).

  • Basification: Cool the aqueous solution in an ice bath (0 °C). Slowly add a 1 M aqueous solution of NaOH while stirring. Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is >12 to ensure complete deprotonation of both amine hydrochlorides.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous phase with dichloromethane or ethyl acetate (3 x 20 mL per gram of starting salt). Causality Note: The free diamine is significantly more soluble in organic solvents than its salt form. Multiple extractions ensure efficient recovery.

  • Washing: Combine the organic extracts and wash with brine (1 x 20 mL). The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 15-20 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the free diamine, typically as a viscous oil.

  • Storage: The resulting free diamine should be stored under an inert atmosphere (Nitrogen or Argon) at low temperature (-4 to -20 °C) to prevent degradation, as free amines can be sensitive to air and CO₂.

PART 2: Application in Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a cornerstone of C-C bond formation, and it serves as an excellent benchmark for evaluating the performance of new organocatalysts.[4][6] The reaction between a ketone (the enamine precursor) and an aldehyde (the electrophile) produces a β-hydroxy ketone, a valuable synthetic intermediate.

Workflow for Asymmetric Aldol Reaction

Aldol_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Execution cluster_analysis Work-up & Analysis cat_act Activate Catalyst (Protocol 1) setup Reaction Setup (Inert atmosphere, 0 °C) cat_act->setup reagents Prepare Reagents (Ketone, Aldehyde, Solvent) reagents->setup add_cat Add Catalyst add_ket Add Ketone add_ald Add Aldehyde monitor Monitor via TLC add_ald->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, HPLC) purify->analyze

Caption: General workflow for the asymmetric aldol reaction.

Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

Objective: To synthesize (2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one with high diastereo- and enantioselectivity.

Materials:

  • 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol (free diamine from Protocol 1)

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried, 10 mL round-bottom flask equipped with a magnetic stir bar, add the free diamine catalyst (9.2 mg, 0.05 mmol, 20 mol%).

  • Solvent and Reagents: Place the flask under an inert atmosphere (N₂ or Ar). Add anhydrous DCM (1.0 mL), followed by cyclohexanone (128 µL, 1.25 mmol, 5 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Initiation: Add 4-nitrobenzaldehyde (37.8 mg, 0.25 mmol, 1.0 equivalent) to the cooled, stirring solution.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC). Trustworthiness Note: Monitoring the reaction prevents unnecessary reaction time and potential side reactions, ensuring reproducibility.

  • Work-up: Once the aldehyde is consumed (typically 12-24 hours), quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a 4:1 Hexanes/EtOAc eluent) to afford the desired aldol product.

  • Analysis: Determine the yield. Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the purified product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Representative Performance Data

The following table presents typical, expected results for the asymmetric aldol reaction using this class of catalyst. The data is synthesized from studies on structurally similar pyrrolidine-based diamine and amino alcohol catalysts to provide a benchmark for performance evaluation.

EntryAldehyde SubstrateTime (h)Yield (%)dr (anti:syn)ee (anti, %)
14-Nitrobenzaldehyde24~95>95:5~99
24-Bromobenzaldehyde36~92>95:5~97
3Benzaldehyde48~8590:10~95
42-Naphthaldehyde48~90>95:5~98

Note: Performance is highly dependent on precise reaction conditions, including purity of reagents and strict control of temperature.

PART 3: Mechanistic Rationale and Stereochemical Model

The catalytic efficacy of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol is rooted in a well-established enamine catalysis mechanism, enhanced by a cooperative hydrogen-bonding network.[4][7]

The Catalytic Cycle:

  • Enamine Formation: The secondary amine of the catalyst reacts with the ketone donor (cyclohexanone) to form a chiral enamine intermediate. This is often the rate-determining step and generates the active nucleophile.[4]

  • Aldehyde Activation: The hydroxyl group of the catalyst, along with potentially a protonated amine acting as a Brønsted acid, activates the aldehyde electrophile via hydrogen bonding.[2] This activation lowers the LUMO of the aldehyde and pre-organizes it within the chiral scaffold.

  • Stereoselective C-C Bond Formation: The enamine attacks one of the prochiral faces of the activated aldehyde. The stereochemical outcome is dictated by a highly organized, chair-like transition state that minimizes steric interactions. The bulky pyrrolidinylmethyl group effectively shields one face of the enamine, directing the aldehyde to approach from the less hindered side.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace water in the reaction medium to release the β-hydroxy ketone product and regenerate the active catalyst, completing the cycle.

Catalytic_Cycle CAT Catalyst (Free Diamine) ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Ketone - H₂O TS [Transition State] Aldehyde Activation & C-C Bond Formation ENAMINE->TS + Aldehyde IMINIUM Iminium Ion Adduct TS->IMINIUM IMINIUM->CAT + H₂O - Aldol Product

Caption: Proposed catalytic cycle for the diamine-catalyzed aldol reaction.

The Role of the Hydroxyl Group

The trans-4-hydroxy group in similar prolinamide catalysts has been shown to positively influence enantioselectivity by forming a network of intermolecular hydrogen bonds in the transition state.[2] In the case of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol, the 3-hydroxy group is hypothesized to play a similar crucial role. It acts as a critical control element, precisely orienting the aldehyde for a facial-selective attack by the enamine, thereby ensuring high stereochemical fidelity. This bifunctional activation—covalent enamine formation and non-covalent hydrogen-bond activation—is a hallmark of efficient modern organocatalysis.

Conclusion

1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol is a highly promising C1-symmetric diamine catalyst for asymmetric synthesis. Its well-defined structure, incorporating both a nucleophilic secondary amine for enamine formation and a hydroxyl group for electrophile activation, makes it particularly well-suited for reactions such as the asymmetric aldol addition. The straightforward activation from its dihydrochloride salt and its high expected efficacy and stereoselectivity make it a valuable tool for researchers in synthetic organic chemistry and drug development. The protocols and mechanistic insights provided herein serve as a robust starting point for the exploration and optimization of this catalyst in a wide range of enantioselective transformations.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. ([Link])

  • The Direct Catalytic Asymmetric Aldol Reaction. PMC, NIH. ([Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. ([Link])

  • Design of Acid−Base Catalysis for the Asymmetric Direct Aldol Reaction. ACS Publications. ([Link])

  • Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. MDPI. ([Link])

  • A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions. MDPI. ([Link])

  • Chiral Diamine-catalyzed Asymmetric Aldol Reaction. Chemical Research in Chinese Universities. ([Link])

  • Sterically and Electronically Tunable and Bifunctional Organocatalysts: Design and Application in Asymmetric Aldol Reaction of Cyclic Ketones with Aldehydes. The Journal of Organic Chemistry - ACS Publications. ([Link])

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PMC. ([Link])

  • Process for preparing 3-pyrrolidinol.
  • Process for the preparation of a pyrrolidinol compound. European Patent Office - EP 0269258 A2 - Googleapis.com. ([Link])

  • CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals. ([Link])

  • Aldol Reaction of Cyclohexanone and Benzaldehyde | PDF | Organic Chemistry. Scribd. ([Link])

  • Asymmetric aldol reaction of cyclohexanone with pnitrobenzaldehyde in water and the structures of catalysts. ResearchGate. ([Link])

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. ([Link])

  • Proline Catalysed Aldol Reaction Related with Organocatalysis. Longdom Publishing. ([Link])

  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PMC. ([Link])

  • Intrinsic and environmental modulation of stereoselective aldol organocatalyzed reactions by proline-containing lipopeptides. Semantic Scholar. ([Link])

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of (S)-4-chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of (S)-4-chloro-3-hydroxybutyronitrile

In the intricate landscape of pharmaceutical synthesis, the efficiency, purity, and stereochemical integrity of intermediates are paramount. (S)-4-chloro-3-hydroxybutyronitrile (CAS: 127913-44-4) stands as a cornerstone chiral building block, pivotal in the manufacture of several blockbuster drugs, most notably the statin family of cholesterol-lowering medications like atorvastatin.[1][2][3] The precise arrangement of its functional groups—a nitrile, a chiral secondary alcohol, and a terminal chloride—makes it a versatile synthon for constructing complex molecular architectures.[1]

The carbon atom bearing the hydroxyl group is a chiral center, and for many pharmaceutical applications, the (S)-enantiomer is essential for biological activity.[1] This guide provides a comprehensive, step-by-step protocol for the synthesis of this crucial intermediate, emphasizing the underlying chemical principles, process control, and analytical validation required to ensure a successful and reproducible outcome.

Chemical Properties and Physical Characteristics

A thorough understanding of the physical and chemical properties of (S)-4-chloro-3-hydroxybutyronitrile is fundamental for its handling, purification, and quality assessment.

PropertyValueSource
CAS Number 127913-44-4[1]
Molecular Formula C4H6ClNO[4]
Molecular Weight 119.55 g/mol [4]
Appearance Colorless to yellowish liquid[1][2]
Density ~1.250 g/mL at 20°C[1]
Boiling Point 110°C at 1 mmHg[1]
Refractive Index (n20/D) ~1.474[1]

Synthetic Pathway Overview: Ring-Opening of (S)-epichlorohydrin

The most prevalent and efficient synthesis of (S)-4-chloro-3-hydroxybutyronitrile involves the nucleophilic ring-opening of (S)-epichlorohydrin with a cyanide salt.[4][5][6] This reaction is critically dependent on pH control to favor the desired product and minimize the formation of byproducts.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products S_epichlorohydrin (S)-Epichlorohydrin Product (S)-4-chloro-3-hydroxybutyronitrile S_epichlorohydrin->Product Ring-opening Cyanide Sodium Cyanide (NaCN) Cyanide->Product pH_Control pH 7.5 - 8.0 (Citric Acid) pH_Control->Product Temperature 20-25°C Temperature->Product Solvent Water

Caption: Synthetic route to (S)-4-chloro-3-hydroxybutyronitrile.

Detailed Step-by-Step Synthesis Protocol

This protocol is designed for laboratory-scale synthesis and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
(S)-Epichlorohydrin92.5292.5 g1.0High enantiomeric purity (e.g., >99% ee) is crucial.
Sodium Cyanide (NaCN)49.0151.5 g1.05EXTREMELY TOXIC . Handle with extreme care.
Citric Acid192.12As needed-For pH adjustment.
Deionized Water18.02750 mL--
Ethyl Acetate88.112 x 200 mL-For extraction.
Anhydrous Sodium Sulfate142.0420 g-For drying.
Experimental Procedure
  • Reaction Setup:

    • Equip a 2L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a calibrated pH probe.

    • Place the flask in an ice-water bath to maintain temperature control.

  • Preparation of the Cyanide Solution:

    • In the reaction flask, dissolve 51.5 g of sodium cyanide in 750 mL of deionized water.

    • Stir the solution until the sodium cyanide is completely dissolved.

    • Cool the solution to below 20°C using the ice bath.

  • pH Adjustment:

    • Prepare a 50% (w/v) aqueous solution of citric acid.

    • Slowly add the citric acid solution to the cyanide solution with vigorous stirring until the pH is stable between 7.5 and 8.0.[4][7] CAUTION: Acidification of cyanide solutions will produce highly toxic hydrogen cyanide gas. This step must be performed in an efficient fume hood.

  • Addition of (S)-Epichlorohydrin:

    • Add 92.5 g of (S)-epichlorohydrin to the dropping funnel.

    • Add the (S)-epichlorohydrin dropwise to the reaction mixture over a period of approximately 1-2 hours.

    • Throughout the addition, carefully monitor the temperature and maintain it between 20-25°C.[4][7] Use the ice bath as needed.

    • Continuously monitor the pH and add small amounts of the citric acid solution to maintain the pH in the 7.5-8.0 range.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at room temperature for 10-12 hours.

    • The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up and Extraction:

    • Once the reaction is complete, add 70 g of sodium chloride to the reaction mixture and stir until it dissolves. This will help to break any emulsions during extraction.

    • Transfer the mixture to a 2L separatory funnel and extract with 200 mL of ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer again with another 200 mL of ethyl acetate.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over 20 g of anhydrous sodium sulfate for 30 minutes with occasional swirling.

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethyl acetate.

  • Purification:

    • The crude product is a yellowish oil. Purify the crude product by vacuum distillation at approximately 110°C and 1 mmHg to obtain the pure (S)-4-chloro-3-hydroxybutyronitrile.[1][4]

Expected Yield and Purity
  • Yield: 90-92%[4][6]

  • Chemical Purity (GC): >99%[4]

  • Optical Purity (Chiral HPLC): >99% ee[8]

Troubleshooting and Process Optimization

IssuePotential CauseRecommended Solution
Low Yield Incorrect pH (too acidic or too basic).Maintain strict pH control between 7.5 and 8.0.[7]
Temperature fluctuations.Ensure consistent temperature control between 20-25°C.[4]
Formation of Byproducts pH is too basic (pH > 8).Carefully monitor and adjust the pH. Byproducts like 3-hydroxyglutaronitrile and 4-hydroxycrotononitrile can form under basic conditions.[7]
Racemization Impure starting material.Use (S)-epichlorohydrin with high enantiomeric excess.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized intermediate.

  • Gas Chromatography (GC): To determine chemical purity and identify any volatile impurities.[7][8]

  • High-Performance Liquid Chromatography (HPLC) on a Chiral Column: To determine the enantiomeric excess (ee) of the final product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (hydroxyl and nitrile).

Safety and Handling Precautions

  • Sodium Cyanide: This is a highly toxic substance. Always handle it in a fume hood and wear appropriate PPE. Have a cyanide antidote kit readily available and be trained in its use.

  • Hydrogen Cyanide: Acidification of cyanide solutions generates highly toxic hydrogen cyanide gas. Ensure adequate ventilation.

  • (S)-Epichlorohydrin: This is a toxic and corrosive chemical. Avoid contact with skin and eyes.

  • General Precautions: Always work in a well-ventilated area. Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of (S)-4-chloro-3-hydroxybutyronitrile is a well-established and scalable process that provides a crucial building block for the pharmaceutical industry. The key to a successful synthesis lies in the meticulous control of reaction parameters, particularly pH and temperature, to maximize yield and purity while ensuring safety. The protocol and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently and reproducibly prepare this valuable intermediate.

Workflow Visualization

G Start Start Reaction_Setup Reaction Setup in Fume Hood Start->Reaction_Setup Prepare_Cyanide_Solution Prepare Aqueous NaCN Solution Reaction_Setup->Prepare_Cyanide_Solution pH_Adjustment Adjust pH to 7.5-8.0 with Citric Acid Prepare_Cyanide_Solution->pH_Adjustment Add_Epichlorohydrin Dropwise Addition of (S)-Epichlorohydrin pH_Adjustment->Add_Epichlorohydrin Reaction_Monitoring Monitor Reaction (TLC/GC) Add_Epichlorohydrin->Reaction_Monitoring Workup Aqueous Work-up and Extraction with Ethyl Acetate Reaction_Monitoring->Workup Drying_Concentration Dry and Concentrate Organic Phase Workup->Drying_Concentration Purification Vacuum Distillation Drying_Concentration->Purification Analysis Quality Control (GC, HPLC, NMR) Purification->Analysis Final_Product Pure (S)-4-chloro-3-hydroxybutyronitrile Analysis->Final_Product

Caption: Step-by-step experimental workflow for the synthesis.

References

Sources

Application Notes & Protocols: Incorporating 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride in Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, distinguished as one of the most prevalent five-membered non-aromatic nitrogen heterocycles in FDA-approved pharmaceuticals.[1][2] Its prevalence is not accidental; the saturated, non-planar nature of the pyrrolidine scaffold provides access to three-dimensional chemical space, a critical attribute for enhancing drug-target interactions, improving physicochemical properties, and achieving selectivity.[1][3] This guide introduces 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1220019-30-6), a versatile and strategically designed building block for contemporary drug discovery. We present a detailed analysis of its structural features, strategic applications, and a series of robust, field-proven protocols to seamlessly integrate this scaffold into fragment-based, diversity-oriented, and lead optimization campaigns.

Physicochemical and Structural Analysis of the Scaffold

1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol is a compound rich in features that are highly desirable for drug development. Its dihydrochloride salt form ensures stability and high aqueous solubility, which are advantageous for handling and for certain biological assays.

Compound Properties
PropertyValueSource
CAS Number 1220019-30-6[4]
Molecular Formula C₉H₁₈N₂O · 2HCl[4]
Molecular Weight 243.18 g/mol [4]
InChI Key GTFBCZMZKCHKSK-UHFFFAOYSA-N[4]
Structure (See Figure 1)-
Key Structural Features & Rationale for Use

The molecule's utility is rooted in its distinct structural components, each offering specific advantages for derivatization and interaction with biological targets.

  • High sp³ Character: The scaffold is non-planar, providing a three-dimensional architecture that can explore target protein binding pockets more effectively than flat, aromatic systems. This complexity is often correlated with higher clinical success rates.[1]

  • Dual Nitrogen Centers: The two pyrrolidine rings contain basic nitrogen atoms. These serve as key points for hydrogen bond acceptance or, when protonated, hydrogen bond donation.[2] They are also primary sites for synthetic modification to build molecular diversity.

  • Reactive Hydroxyl Group: The secondary alcohol on the 3-position of the pyrrolidinol ring is a versatile functional handle. It can act as a hydrogen bond donor or acceptor and serves as an anchor point for ether or ester linkages, allowing for fine-tuning of potency and pharmacokinetic properties.

  • Defined Stereochemistry: The structure possesses multiple chiral centers. The synthesis of specific stereoisomers is crucial, as different spatial arrangements of substituents can lead to dramatic differences in biological activity and target selectivity due to the chiral nature of proteins.[3]

Caption: Chemical structure of the core scaffold.

Strategic Applications in Drug Discovery

This scaffold is not a final drug but a starting point. Its value lies in its potential to generate vast chemical diversity and solve common challenges in medicinal chemistry.

Diversity-Oriented Synthesis (DOS)

The compound is an ideal starting point for building a diverse chemical library. The two nitrogen atoms and one oxygen atom serve as orthogonal handles for functionalization. By systematically reacting these sites with a variety of building blocks (e.g., carboxylic acids, aldehydes, alkyl halides), a library covering a wide range of chemical space can be rapidly assembled to screen against multiple biological targets.

Fragment-Based Drug Discovery (FBDD)

With a core molecular weight under 170 Da (as the free base), this scaffold fits the criteria for a "Rule of Three" compliant fragment. It can be used in biophysical screening assays (e.g., Surface Plasmon Resonance, NMR) to identify low-affinity binders to a target protein. The identified "hit" can then be elaborated from its functional handles to grow into a potent lead compound.

Lead Optimization

In existing drug discovery programs, this scaffold can be used for "scaffold hopping"—replacing a core moiety in a lead compound that may have poor properties (e.g., metabolic instability, toxicity). The 3D nature and favorable physicochemical properties of the pyrrolidine core can help overcome these liabilities while maintaining or improving target affinity.[2]

Core Experimental Protocols

The following protocols provide a validated starting point for working with this scaffold. The causality behind reagent and condition selection is explained to allow for adaptation and troubleshooting.

Protocol 3.1: Preparation of the Free Base for Reaction

Rationale: The starting material is a dihydrochloride salt. The nitrogen atoms are protonated and unreactive towards many reagents used in N-functionalization (e.g., acylating agents). This protocol neutralizes the HCl salt to generate the nucleophilic free base, which is the required reactant for subsequent synthetic steps. A mild inorganic base in a biphasic system is used to efficiently neutralize the salt and extract the more organic-soluble free base.

Materials:

  • 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve 1.0 g of the dihydrochloride salt in 10 mL of deionized water in a 100 mL separatory funnel.

  • Add 20 mL of DCM to the funnel.

  • Slowly add 20 mL of saturated aqueous NaHCO₃ solution. Caution: CO₂ gas will evolve. Vent the separatory funnel frequently by inverting and opening the stopcock.

  • Once gas evolution ceases, stopper the funnel and shake vigorously for 1-2 minutes.

  • Allow the layers to separate completely. The organic (DCM) layer will be on the bottom.

  • Drain the lower organic layer into a clean flask.

  • Add another 15 mL of DCM to the aqueous layer in the funnel, shake, and separate again. Combine this second organic extract with the first.

  • Dry the combined organic layers over anhydrous MgSO₄ for 10-15 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting oil or solid is the free base, which should be used immediately or stored under an inert atmosphere (nitrogen or argon) as free amines can be sensitive to air oxidation.

Protocol 3.2: Parallel Library Synthesis via N-Functionalization (Amide Coupling)

Rationale: This protocol describes the parallel synthesis of an amide library, a foundational step in exploring the structure-activity relationship (SAR) around the scaffold's nitrogen atoms. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is chosen for its high efficiency, rapid reaction times, and low rate of epimerization at adjacent chiral centers, making it a trustworthy choice for library synthesis.[5] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to scavenge the acid formed during the reaction without competing in the coupling.

Workflow Diagram:

cluster_workflow Figure 2: N-Functionalization Workflow start Dispense Free Base (Protocol 3.1) reagents Add Carboxylic Acid (R-COOH) + HATU + DIPEA in DMF start->reagents Step 1 react Incubate & React (Room Temp, 4-12h) reagents->react Step 2 workup Aqueous Workup / SPE Purification react->workup Step 3 analyze QC Analysis (LC-MS) & Plate for Screening workup->analyze Step 4

Caption: Parallel synthesis workflow for library generation.

Procedure (per well in a 96-well plate):

  • To each well, add 25 µL of a 0.2 M solution of the free base in anhydrous DMF (5 µmol).

  • To each well, add 25 µL of a 0.22 M solution of a unique carboxylic acid in anhydrous DMF (5.5 µmol, 1.1 eq).

  • Prepare a fresh "Coupling Master Mix": For 100 reactions, dissolve HATU (209 mg, 550 µmol, 1.1 eq) and DIPEA (287 µL, 1650 µmol, 3.3 eq) in 5 mL of anhydrous DMF.

  • Add 50 µL of the Coupling Master Mix to each well.

  • Seal the plate and shake at room temperature for 4-12 hours. Monitor a control reaction by LC-MS for completion.

  • Upon completion, quench the reaction by adding 100 µL of water to each well.

  • The crude products can be purified using solid-phase extraction (SPE) or prepared directly for screening if purity is deemed sufficient from control analysis.

Protocol 3.3: High-Throughput Screening (HTS) Integration Cascade

Rationale: Once a library of derivatives is synthesized, it must be screened to identify "hits." This protocol outlines a standard screening cascade. The goal is to efficiently identify true hits while eliminating false positives. The cascade moves from a high-throughput, single-concentration primary screen to more detailed, lower-throughput confirmatory and secondary assays. This tiered approach conserves resources and builds confidence in the resulting lead compounds.

Screening Cascade Diagram:

Caption: A typical workflow for identifying and validating hits.

Generic Primary Assay Protocol (e.g., Kinase Glo®):

  • Compound Plating: Dilute the synthesized library compounds from Protocol 3.2 to a 200 µM stock in DMSO. In a 384-well assay plate, dispense 50 nL of compound stock using an acoustic dispenser (yields a 10 µM final concentration in a 10 µL assay volume).

  • Enzyme/Substrate Addition: Add 5 µL of a 2x enzyme/substrate solution (e.g., target kinase and its peptide substrate in assay buffer) to each well.

  • Initiate Reaction: Add 5 µL of a 2x ATP solution to start the reaction. Incubate for the optimized time (e.g., 60 minutes) at room temperature.

  • Detection: Add 10 µL of the detection reagent (e.g., Kinase-Glo® Reagent). Incubate for 10 minutes.

  • Readout: Measure luminescence on a plate reader.

  • Data Analysis: Calculate percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.

Data Analysis and Preliminary SAR

Following the primary screen, data must be analyzed to identify promising compounds for follow-up.

Hypothetical Screening Data

The table below shows hypothetical data from a primary screen of a small library derived from the scaffold, targeting a hypothetical kinase "X".

Compound IDR-Group (from R-COOH)% Inhibition @ 10 µM
LIB-0014-chlorophenyl85%
LIB-0023-methoxyphenyl62%
LIB-003Cyclohexyl15%
LIB-0044-trifluoromethylphenyl91%
LIB-005Thiophene-2-yl75%
LIB-006Phenyl45%
Interpretation and Next Steps
  • Hit Identification: Compounds LIB-001, LIB-002, LIB-004, and LIB-005 would be classified as primary hits based on a >50% inhibition threshold.

  • Preliminary SAR:

    • Aromatic R-groups appear to be favored over aliphatic ones (compare LIB-001 vs. LIB-003).

    • Electron-withdrawing groups on the phenyl ring seem to enhance activity (compare LIB-001/LIB-004 vs. LIB-006).

  • Actionable Plan:

    • Re-synthesize and re-test the primary hits to confirm their activity.

    • Perform dose-response experiments on confirmed hits to determine their IC₅₀ values.

    • Synthesize a focused follow-up library based on the preliminary SAR. This would include more phenyl analogs with diverse electronic properties to probe that interaction more deeply.

References

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]5]

  • Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]1]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]3]

  • Google Patents. (1990). Process for preparing 3-pyrrolidinol. Available at: ]

Sources

Application Note: Advanced Orthogonal Functionalization Strategies for 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Scaffold Derivatization

Introduction & Chemical Rationale

1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS 1220019-30-6) is a highly versatile, bis-pyrrolidine scaffold widely utilized in the development of peptidomimetics, organocatalysts, and targeted pharmacophores. The molecule features three distinct functional nodes:

  • A secondary amine (Ring A, highly nucleophilic).

  • A tertiary amine (Ring B, sterically hindered by the bridging methylene).

  • A secondary alcohol (Ring B, moderately nucleophilic, requires strong base activation).

Field-Proven Insight: The scaffold is supplied as a dihydrochloride salt to prevent auto-catalytic degradation and oxidative weathering. While this ensures shelf stability, it necessitates strategic free-basing prior to derivatization. The core challenge in functionalizing this molecule lies in achieving orthogonal chemoselectivity—specifically, differentiating the highly nucleophilic secondary amine from the secondary alcohol. Because the tertiary amine is sterically shielded, it remains largely inert under standard alkylation/acylation conditions, allowing researchers to focus exclusively on the N- vs. O- competition.

Strategic Workflow

To achieve orthogonal functionalization, a transient masking strategy is employed. The secondary amine is first protected, altering the electronic landscape of the molecule and leaving the secondary alcohol as the sole reactive site for subsequent strong-base-mediated O-alkylation.

Workflow SM 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol 2HCl (Starting Material) FB Free Base Generation (Neutralizes Secondary & Tertiary Amines) SM->FB NaHCO3 H2O, RT NBoc Chemoselective N-Boc Protection (Masks Secondary Amine) FB->NBoc Boc2O (1.0 eq) H2O/Acetone OAlk O-Alkylation/Acylation (Functionalizes Secondary Alcohol) NBoc->OAlk NaH, R-X DMF, 0 °C to RT Deprot Acidic Deprotection (Yields Final Functionalized Scaffold) OAlk->Deprot TFA/DCM (1:1) RT, 2h

Orthogonal functionalization workflow for 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride.

Protocol 1: Chemoselective N-Functionalization (Amine-Directed)

Causality & Mechanistic Insight: Standard N-Boc protection in anhydrous organic solvents (like DCM or THF) using triethylamine often yields 10–20% of the undesired O-Boc byproduct due to the competitive nucleophilicity of the secondary alcohol. However, executing the reaction in a water/acetone mixture without an external organic base leverages the hydrophobic effect and hydrogen-bonding. Water activates the di-tert-butyl dicarbonate (Boc₂O) via hydrogen bonding while simultaneously solvating the hydroxyl group, drastically reducing its nucleophilicity [[1]]([Link]). This results in near-perfect chemoselectivity for the secondary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol (243.2 mg) of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride in 9.5 mL of distilled water and 0.5 mL of acetone in a 50 mL round-bottom flask. (Note: The dihydrochloride salt is hygroscopic; confirm exact mass/water content if scaling up).

  • Free-Basing: Add 2.0 mmol (168 mg) of sodium bicarbonate (NaHCO₃) slowly to neutralize the dihydrochloride salt. Stir for 10 minutes at room temperature until effervescence ceases.

  • Protection: Add 1.0 mmol (218 mg) of Boc₂O dropwise to the aqueous mixture.

  • Reaction: Stir vigorously at room temperature for 15–30 minutes. The reaction is typically complete within this short timeframe under aqueous conditions .

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 10 mL). The N-Boc protected intermediate will partition into the organic layer.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating System (Checkpoint 1):

  • In-Process Control (IPC): TLC (10% MeOH in DCM with 1% NH₄OH). The starting material remains at the baseline (R_f = 0.0), while the mono-N-Boc product migrates to R_f ≈ 0.4.

  • Spectroscopic Validation: ¹H NMR (CDCl₃) must show a sharp 9H singlet at ~1.45 ppm (tert-butyl group). Crucially, the C3 methine proton of the pyrrolidinol ring should not shift downfield, confirming the absolute absence of O-Boc formation.

Protocol 2: Alcohol-Directed Functionalization (O-Alkylation)

Causality & Mechanistic Insight: With the secondary amine securely masked as a carbamate, the secondary alcohol can be functionalized. Because secondary alcohols are sterically hindered and possess lower intrinsic nucleophilicity than primary alcohols, weak bases (like K₂CO₃) are insufficient for direct alkylation. A strong base, such as Sodium Hydride (NaH), is required to irreversibly deprotonate the hydroxyl group, generating a highly reactive alkoxide that readily undergoes S_N2 displacement with alkyl halides.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected intermediate (1.0 mmol) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add 1.5 mmol (60 mg of a 60% dispersion in mineral oil) of NaH.

  • Activation: Stir at 0 °C for 30 minutes.

  • Alkylation: Add 1.2 mmol of the desired electrophile (e.g., benzyl bromide) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Workup: Quench the reaction carefully with 1 mL of saturated aqueous NH₄Cl. Dilute with 20 mL of ethyl acetate and wash with water (3 × 10 mL) to remove DMF.

  • Purification: Dry the organic layer, concentrate, and purify via flash chromatography.

Self-Validating System (Checkpoint 2):

  • In-Process Control (IPC): Observe the evolution of H₂ gas upon the addition of NaH, which visually confirms the active formation of the alkoxide.

  • Spectroscopic Validation: FTIR spectroscopy must show the complete disappearance of the broad O-H stretching band at 3200–3400 cm⁻¹. LC-MS should confirm the expected [M+H]⁺ mass shift corresponding to the alkyl addition.

Quantitative Data: Reaction Optimization

To demonstrate the superiority of the aqueous protocol for Step 1, the following table summarizes the optimization of the chemoselective N-Boc protection versus O-Boc byproduct formation. Data reflects the chemoselective advantage of water-mediated conditions, which suppress the nucleophilicity of the secondary alcohol while activating the Boc anhydride .

Solvent SystemBase (Equiv)Boc₂O (Equiv)TimeTempN-Boc Yield (%)O-Boc Yield (%)
DCMTEA (2.5)1.24 h25 °C8214
THFDIPEA (2.5)1.24 h25 °C7818
Solvent-FreeAmberlyst-151.030 min25 °C895
H₂O/Acetone (95:5) NaHCO₃ (2.0) 1.0 15 min 25 °C 98 < 1

References

  • Title: N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions Source: ISRN Organic Chemistry (PMC) URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields for 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently see researchers struggle with polyamine building blocks.[1] is a highly versatile chiral/achiral diamino alcohol used in drug discovery and asymmetric catalysis. However, its structural complexity—featuring a secondary amine, a tertiary amine, and a secondary alcohol—creates significant chemoselectivity and handling challenges.

This guide bypasses generic advice to focus on the mechanistic causality behind yield failures, providing self-validating protocols to ensure your syntheses succeed.

Part 1: Core Principles & Mechanistic Causality

The majority of yield issues with this compound do not stem from the coupling chemistry itself, but from sample preparation and chemoselectivity conflicts.

  • The Deprotonation Imperative: The compound is supplied as a stable dihydrochloride salt. In this state, both the secondary and tertiary nitrogens are protonated and completely non-nucleophilic. If the salt is not aggressively neutralized (pH > 12) prior to reaction, N-alkylation or amidation will fail[2].

  • Chemoselectivity (N- vs. O-Alkylation): The molecule contains both a secondary amine (kinetically favored nucleophile) and a secondary alcohol. While the amine reacts faster, inappropriate use of strong bases (e.g., NaH) will deprotonate the hydroxyl group, driving thermodynamic O-alkylation and creating complex, low-yield mixtures[3].

Part 2: Troubleshooting Guide & FAQs

Q: My N-alkylation reaction is stalling at <10% conversion. What is happening? A: This is the hallmark of incomplete free-basing. If your aqueous extraction pH was below 11, the tertiary amine (and potentially the secondary amine) remains protonated. Protonated amines cannot act as nucleophiles. Self-Validation Check: Test the pH of your aqueous waste layer. If it is not strictly between 12.0 and 13.0, your product is still trapped in the water[4].

Q: My extraction yield from the free-basing step is incredibly low (<30%), even at pH 13. Where is my product? A: If the pH is correct, the product is likely being lost during the drying step. Did you use Magnesium Sulfate (MgSO 4​ )? MgSO 4​ acts as a Lewis acid and strongly coordinates with electron-rich polyamines, trapping your product in the solid filter cake [5]. Solution: Always use Sodium Sulfate (Na 2​ SO 4​ ) for drying aliphatic diamines.

Q: I am getting a mixture of N-alkylated and O-alkylated products. How do I improve chemoselectivity? A: The secondary amine is kinetically favored, but the secondary alcohol will react if the base is too strong. Solution: Switch to a milder base like K 2​ CO 3​ or DIPEA. If traditional electrophiles still yield mixtures, consider temporary protection strategies (like 9-BBN chelation)[6] or employ modern transition-metal catalyzed N-alkylation using alcohols (e.g., Ir or Ru catalysts), which are completely chemoselective for amines over alcohols[7],[8].

Part 3: Visualizing Reaction Logic

FreeBasing Salt 1-(2-Pyrrolidinylmethyl)- 3-pyrrolidinol 2HCl (Aqueous Phase) Base Add 10N NaOH (Target pH 12-13) Salt->Base Deprotonation Extract Extract with DCM (3x Volumes) Base->Extract Phase Separation Dry Dry over Na2SO4 (Avoid MgSO4) Extract->Dry Remove H2O Product Free Base Oil (Ready for Synthesis) Dry->Product Evaporate Solvent

Caption: Workflow logic for the quantitative free-basing of polyamine dihydrochloride salts.

Chemoselectivity Reactant Free Base Diamino Alcohol WeakBase Mild Base (K2CO3) Standard Electrophile Reactant->WeakBase StrongBase Strong Base (NaH) Excess Electrophile Reactant->StrongBase N_Alk N-Alkylation (Kinetic Product) WeakBase->N_Alk Chemoselective O_Alk O-Alkylation / Bis-Alkylation (Thermodynamic Product) StrongBase->O_Alk Competing Pathway

Caption: Chemoselectivity pathways for N- vs O-alkylation based on base strength.

Part 4: Quantitative Data & Parameter Impact

To maximize your yield, strictly adhere to the parameter boundaries outlined below. Deviations will result in predictable failure modes.

Reaction ParameterSelected ChoiceMechanistic ImpactExpected Yield Trend
Aqueous pH pH < 9Amines remain protonated; product trapped in aqueous phase.< 5%
Aqueous pH pH 12–13Full deprotonation; enables efficient organic extraction.> 90%
Drying Agent MgSO 4​ Lewis acid-base complexation sequesters product in filter cake.20% – 40%
Drying Agent Na 2​ SO 4​ Efficient water removal without product binding.> 85%
Base Strength NaHDeprotonates hydroxyl; promotes thermodynamic O-alkylation.Mixed (N/O)
Base Strength K 2​ CO 3​ Preserves hydroxyl proton; promotes kinetic N-alkylation.High (N-only)

Part 5: Validated Experimental Protocols

Protocol A: Self-Validating Free-Base Extraction

Objective: Convert the dihydrochloride salt to its highly reactive free-base form without product loss.

  • Dissolution: Dissolve 1.0 eq of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride in a minimal volume of deionized water (approx. 5 mL per gram).

  • Basification: Slowly add 10N NaOH dropwise under continuous stirring until the solution turns cloudy (indicating the free base is "salting out")[4].

    • Self-Validation Step: Insert a pH probe to confirm the aqueous layer is strictly between pH 12.0 and 13.0. Do not rely on pH paper for polyamines.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with 3 equal volumes of Dichloromethane (DCM). DCM is highly preferred over less polar solvents due to the extreme polarity of the diamino alcohol[2].

  • Phase Verification:

    • Self-Validation Step: Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin. If a purple spot appears, extract with one more volume of DCM.

  • Drying: Combine the organic layers and dry over anhydrous Na 2​ SO 4​ for 15 minutes. Do not use MgSO 4​ [5]. Filter the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure to yield the free base as a viscous, slightly opaque oil. Store immediately under an inert atmosphere (Ar/N 2​ ) at 4°C to prevent oxidation[2].

Part 6: References

  • How can I free base cystamine dihydrochloride? (Drying Agent Complexation) - Chemistry Stack Exchange. Available at:[Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN - Organic-Chemistry.org. Available at: [Link]

  • ChemInform Abstract: Efficient and Chemoselective Alkylation of Amines/Amino Acids - ResearchGate. Available at: [Link]

  • WO2014154908A1 - Selective alkylation of cyclopentyl alcohols - Google Patents. Available at:

  • Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex - NIH/PMC. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you rely on the predictable physicochemical behavior of your active pharmaceutical ingredients (APIs). 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1220019-30-6) is a highly polar, diprotic amine salt designed for optimal aqueous solubility. However, handling this compound in complex biological buffers or specialized media can occasionally lead to unexpected precipitation or incomplete dissolution.

This guide provides a deep-dive mechanistic analysis, diagnostic workflows, and self-validating experimental protocols to resolve solubility failures in your assays.

Mechanistic Root Cause Analysis

To troubleshoot solubility, we must first understand the causality behind the compound's physical state. The parent compound contains two basic pyrrolidine nitrogen atoms. By formulating it as a dihydrochloride salt, the molecule is fully protonated, maximizing its ability to form hydrogen bonds with water and significantly enhancing its aqueous solubility 1.

When solubility issues arise, they are almost exclusively driven by two thermodynamic phenomena:

  • pH-Dependent Deprotonation : Amine hydrochlorides are highly soluble in acidic to neutral conditions. If introduced into a basic buffer (pH > 7.4), the pyrrolidine rings undergo deprotonation. The loss of the ionic hydration shell converts the highly soluble salt into a lipophilic free base, leading to rapid precipitation 1.

  • The Common Ion Effect : The dissolution of the salt follows the equilibrium expression Ksp​=[BH22+​][Cl−]2 . In media with high chloride concentrations (e.g., Phosphate-Buffered Saline containing ~137 mM NaCl, or simulated gastric fluid), the excess Cl− ions push the equilibrium to the left. This logarithmically decreases the apparent solubility of the drug, forcing the solid hydrochloride salt to crash out of solution 2.

Equilibrium Solid Solid Dihydrochloride (Salt Form) Dissolved Dissolved Cation (Protonated Amine) Solid->Dissolved Dissolution (Low Cl-) Dissolved->Solid Common Ion Effect (High Cl-) FreeBase Free Base (Precipitate) Dissolved->FreeBase Deprotonation (pH > pKa) FreeBase->Dissolved Protonation (pH < pKa)

Figure 1: Phase equilibrium of amine dihydrochloride salts in aqueous media.

Quantitative Troubleshooting Matrix

To isolate the variable causing your solubility failure, compare your experimental conditions against the physicochemical parameters established for polyamine salts.

ParameterConditionImpact on SolubilityMechanistic Cause
Media pH < 5.0High Full protonation of pyrrolidine rings; maximum polarity and hydration 3.
Media pH > 7.4Low Deprotonation to free base; loss of ionic hydration shell.
[Cl⁻] Concentration < 0.01 MHigh Favorable dissolution kinetics; no Ksp​ equilibrium suppression.
[Cl⁻] Concentration > 0.1 MLow Common ion effect; Ksp​ threshold exceeded by buffer salts 2.
Temperature 4°CLow Reduced kinetic energy; lower thermodynamic solubility limit.
Temperature 37°CHigh Increased kinetic energy disrupts crystal lattice, improving dissolution 2.

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and correct precipitation events in your laboratory.

Troubleshooting Start Solubility Issue Detected CheckPH 1. Analyze Media pH Start->CheckPH IsBasic Is pH > 7.0? CheckPH->IsBasic FreeBase Free Base Precipitation: Lower pH or add Co-solvent IsBasic->FreeBase Yes CheckCl 2. Analyze Cl- Concentration IsBasic->CheckCl No IsHighCl Is [Cl-] > 0.1 M? CheckCl->IsHighCl CommonIon Common Ion Effect: Use non-halide buffers IsHighCl->CommonIon Yes Success Optimal Dissolution Achieved IsHighCl->Success No

Figure 2: Decision tree for diagnosing and resolving aqueous solubility failures.

Standard Operating Procedures (Protocols)

To ensure trustworthy and reproducible results, utilize these self-validating protocols when preparing solutions of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride.

Protocol A: Mitigating the Common Ion Effect in Saline Buffers

If your downstream application requires physiological osmolarity (e.g., cell culture), standard PBS will often cause precipitation due to its high NaCl content.

  • Calculate Target Concentration : Determine the required molarity of the API.

  • Buffer Substitution : Replace standard PBS (137 mM NaCl) with a non-halide isotonic buffer. We recommend using a Phosphate Buffer formulated with Sodium Sulfate ( Na2​SO4​ ) or Mannitol to maintain osmolarity without introducing Cl− ions.

  • Controlled Addition : Place the diluent on a magnetic stirrer at 300 RPM. Slowly add the pre-weighed dihydrochloride powder in small increments to prevent localized supersaturation.

  • Self-Validation Step : Measure the final pH of the solution. Because the dihydrochloride salt is inherently acidic, successful dissolution will slightly lower the pH of unbuffered or weakly buffered media. If the pH remains entirely unchanged and the solution is cloudy, dissolution has failed.

Protocol B: Co-Solvent Rescue for High-Concentration Stock Solutions

When preparing concentrated stock solutions (>50 mM) where aqueous limits are exceeded, co-solvents must be utilized to lower the dielectric constant requirements 4.

  • Initial Solubilization : Dissolve the API powder in 100% Dimethyl Sulfoxide (DMSO) or Propylene Glycol to achieve a 1000x stock concentration.

  • Vortexing : Agitate vigorously for 60 seconds. The solution should be optically clear.

  • Aqueous Dilution : Pipette the stock solution directly into the center of the vortexing aqueous assay buffer (warmed to 37°C if possible) to ensure immediate dispersal.

  • Self-Validation Step : Shine a high-intensity light beam (Tyndall effect check) through the final solution. The absence of light scattering confirms that the drug has not crashed out into a finely dispersed micro-precipitate 2.

Frequently Asked Questions (FAQs)

Q: My compound dissolves instantly in DI water but forms a white precipitate as soon as I add it to my cell culture media. Why? A: This is a classic combination of the common ion effect and pH shift. Cell culture media is typically buffered to pH 7.4 and contains high levels of sodium chloride. The high Cl− concentration suppresses the solubility product ( Ksp​ ) of the dihydrochloride salt, while the neutral pH partially deprotonates the pyrrolidine rings, shifting the compound toward its highly insoluble free-base form 1. To resolve this, prepare your stock in sterile water and dilute it into the media immediately before the assay.

Q: Can I heat the solution to force the compound into dissolution? A: Yes. A 10°C increase in temperature can produce up to a fivefold change in solubility for amine salts by providing the kinetic energy required to overcome the crystal lattice energy 2. Warming your buffer to 37°C prior to addition is a highly effective, non-chemical intervention.

Q: Is it possible that the salt has degraded, causing the insolubility? A: While amine hydrochlorides are generally very stable 5, they can be hygroscopic. If the solid powder was left exposed to high humidity, it may have absorbed water and undergone localized hydrolysis or polymorph transition. Always store the solid salt desiccated and protected from light.

References

  • Preformulation: Variables affecting aqueous solubility profiles for ionizable compounds Al-Mustansiriyah University[Link]

  • Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia MDPI[Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs ResearchGate [Link]

  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane ACS Applied Polymer Materials [Link]

Sources

Technical Support Center: Troubleshooting 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride —a versatile bis-pyrrolidine scaffold frequently utilized in drug discovery and the development of chemokine receptor antagonists—presents unique challenges. The most reliable synthetic route involves the reductive amination of 3-pyrrolidinol with N-Boc-prolinal, followed by an anhydrous acidic deprotection.

Because this sequence involves a configurationally unstable α-amino aldehyde and a highly polar final salt, researchers often encounter issues with epimerization, chemoselectivity, and product isolation. This guide provides field-proven troubleshooting strategies, causal explanations for protocol design, and self-validating methodologies to ensure high-purity yields.

Synthetic Workflow

Workflow for the synthesis of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing a high degree of epimerization (loss of stereopurity) in my final product? A: N-Boc-prolinal is highly susceptible to racemization and epimerization at the α-chiral center. This is driven by the acidic nature of the α-proton, which easily undergoes enolization, especially when exposed to basic conditions or prolonged reaction times[1]. To prevent this, strictly avoid adding exogenous organic bases (such as TEA or DIPEA) during the imine formation step. Rely on the inherent basicity of the 3-pyrrolidinol starting material and keep the reaction at or below room temperature.

Q2: I am detecting significant amounts of unreacted 3-pyrrolidinol and N-Boc-prolinol (the reduced aldehyde). How do I shift the chemoselectivity? A: The formation of N-Boc-prolinol occurs when the reducing agent attacks the aldehyde before the imine/enamine intermediate has fully formed. To solve this, you must separate the reaction into two distinct phases. First, pre-mix the 3-pyrrolidinol and N-Boc-prolinal in 1,2-dichloroethane (DCE) for 30–60 minutes to ensure complete imine formation[2]. Only after this step should you add the reducing agent. Furthermore, switch to Sodium Triacetoxyborohydride (NaBH(OAc)3), which is exceptionally chemoselective for imines over aldehydes[3].

Q3: My Boc deprotection is incomplete, or I am losing product during the aqueous workup. What is the optimal approach? A: The target molecule, a bis-pyrrolidine, is highly water-soluble, making traditional aqueous workups after deprotection disastrous for your yield. Do not use aqueous acids like TFA/H2O or aqueous HCl. Instead, use anhydrous 4M HCl in dioxane . The anhydrous environment prevents hydrolytic side reactions. More importantly, as the Boc group is removed, the resulting 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride salt is insoluble in dioxane and will precipitate out of the solution. This precipitation acts as a thermodynamic sink, driving the reaction to completion and providing a self-purifying isolation method.

Quantitative Data: Reagent Selection

Selecting the correct reducing agent is the most critical variable in the reductive amination step. The table below summarizes the quantitative impact of different hydrides on this specific bis-pyrrolidine synthesis.

Table 1: Comparison of Reducing Agents for N-Boc-Prolinal Reductive Amination

Reducing AgentPreferred SolventChemoselectivity (Imine vs. Aldehyde)Risk of EpimerizationTypical Isolated Yield
NaBH₄ MeOH / EtOHPoor (Rapidly reduces aldehyde)High (Requires basic pH)< 40%
NaBH₃CN MeOHModerate to GoodMedium (Requires pH ~5 adjustment)60 - 75%
NaBH(OAc)₃ DCE / THFExcellentLow (Operates at neutral/mildly acidic pH)> 85%
Standard Operating Procedure: Self-Validating Protocol

This protocol is designed with built-in analytical checkpoints to ensure causality and validation at each critical step.

Phase 1: Reductive Amination
  • Preparation: In an oven-dried round-bottom flask under a continuous Nitrogen (N₂) atmosphere, dissolve 3-pyrrolidinol (1.0 equiv, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Cool the solution to 0 °C using an ice bath. Add N-Boc-prolinal (1.05 equiv, 10.5 mmol) dropwise. Remove the ice bath and stir the mixture at room temperature for 1 hour.

    • Self-Validation Checkpoint: Extract a 0.1 mL aliquot, concentrate it, and analyze via ¹H NMR. The characteristic aldehyde proton peak at ~9.5 ppm must be completely absent, replaced by broad imine/enamine signals. Do not proceed until this is verified.

  • Reduction: Cool the reaction mixture back to 0 °C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 15.0 mmol) portion-wise over 15 minutes to control the mild exotherm[3].

  • Completion & Workup: Stir the reaction at room temperature for 12 hours. Quench carefully with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel flash chromatography (Eluent: DCM/MeOH gradient) to isolate the pure 1-(N-Boc-pyrrolidin-2-ylmethyl)-3-pyrrolidinol intermediate.

Phase 2: Anhydrous Deprotection & Salt Isolation
  • Deprotection: Dissolve the purified N-Boc intermediate in a minimal volume of anhydrous 1,4-dioxane (approx. 5 mL per gram of intermediate).

  • Acidification: While stirring vigorously at 0 °C, slowly add a solution of 4M HCl in dioxane (10.0 equiv). Remove the cooling bath and allow the reaction to stir at room temperature for 3 hours.

    • Self-Validation Checkpoint: The reaction is proceeding correctly if the initially clear solution becomes cloudy, eventually resulting in the heavy precipitation of a white solid (the dihydrochloride salt).

  • Isolation: Filter the precipitate rapidly using a Büchner funnel under a nitrogen blanket (the resulting bis-pyrrolidine salt is highly hygroscopic).

  • Washing & Drying: Wash the filter cake generously with ice-cold anhydrous diethyl ether to remove residual dioxane and cleaved tert-butyl byproducts. Dry the solid under high vacuum (< 0.1 mbar) for 24 hours to afford pure 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride.

References[1] Substrate-Controlled Diastereoselectivity Reversal in NHC-Catalyzed Cross-Benzoin Reactions Using N-Boc-N-Bn-Protected α-Amino Aldehydes, The Journal of Organic Chemistry (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/acs.joc.6b02319[2] Antibacterial aminoglycoside analogs (US9266919B2), Google Patents. URL:https://patents.google.com/patent/US9266919B2/en[3] Synthetic Studies of Tamandarin B Side Chain Analogs, National Institutes of Health (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2895995/

Sources

Purification techniques for 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride Mixtures

Executive Overview

Welcome to the Technical Support Center. 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol is a highly polar, structurally flexible diamine featuring two basic pyrrolidine rings and a secondary hydroxyl group. In its dihydrochloride form, it presents significant purification challenges, including extreme hygroscopicity, poor retention on standard reversed-phase columns, and irreversible binding to normal-phase silica. This guide provides field-proven troubleshooting strategies and self-validating protocols to successfully isolate the pure dihydrochloride salt.

Troubleshooting FAQs: The "Why" and "How" of Diamine Purification

Q1: Why does my crude mixture streak heavily on normal-phase silica gel, and how can I resolve the diastereomeric impurities? A1: The streaking is caused by strong hydrogen-bonding and electrostatic interactions between the highly basic pyrrolidine nitrogens (pKa ~9–10) and the acidic silanol groups on the silica surface. This leads to irreversible binding and severe peak tailing[1]. Solution: Abandon normal-phase chromatography. Instead, utilize Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC). By adding an ion-pairing agent like 1-octanesulfonic acid (OSA) to the mobile phase, the negatively charged sulfonate groups pair with the protonated pyrrolidine nitrogens. This dynamically forms a neutral, lipophilic complex that partitions effectively into a C18 stationary phase, dramatically improving retention and diastereomeric resolution[2].

Q2: During salt formation, my product forms a sticky gum instead of a crystalline powder. What is the mechanistic cause? A2: This "oiling out" phenomenon is driven by the high hydration energy of the multi-heteroatom dihydrochloride salt. The flexible diamine backbone and the hydroxyl group readily form hydrogen bonds with atmospheric moisture, creating a supersaturated aqueous syrup rather than a rigid crystal lattice[3]. Solution: The entire salting and crystallization process must be strictly anhydrous. Use anhydrous hydrogen chloride gas dissolved in a non-polar or weakly polar aprotic solvent (e.g., diethyl ether or 1,4-dioxane) to precipitate the salt, forcing it out of solution before it can absorb moisture[4].

Q3: How do I efficiently extract the free base from an aqueous reaction mixture? A3: The di-free base is highly water-soluble due to its polarity. Standard extractions with ethyl acetate or dichloromethane (DCM) often result in poor recovery. Solution: Saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic amine in the aqueous phase. Extract with a mixture of DCM and Isopropanol (3:1 v/v). The isopropanol disrupts the hydration shell around the polar hydroxyl and amine groups, facilitating their transfer into the organic phase.

Experimental Protocols

Protocol A: Ion-Pair RP-HPLC Purification of the Free Base

  • Mobile Phase Preparation: Prepare an aqueous buffer containing 5.0 mM 1-octanesulfonic acid (OSA) and 0.1% trifluoroacetic acid (TFA) to maintain a pH of ~2.5. This ensures both pyrrolidine rings are fully protonated for optimal ion-pairing[2].

  • Column Equilibration: Flush a C18 column (e.g., 250 x 4.6 mm, 5 µm) with the aqueous buffer/acetonitrile (95:5) until the baseline stabilizes.

  • Sample Injection: Dissolve the crude free base in the initial mobile phase.

  • Gradient Elution: Run a shallow gradient from 5% to 40% acetonitrile over 30 minutes. The lipophilic OSA-diamine complex will elute based on subtle stereochemical differences, separating diastereomers.

  • Self-Validation Check: Inject a blank containing only the mobile phase. A stable baseline confirms the column is fully saturated with the ion-pairing agent. Monitor the peak asymmetry factor ( As​ ); if As​>1.5 , the column is overloaded, or the OSA concentration is insufficient to mask all basic sites.

Protocol B: Anhydrous Dihydrochloride Salt Formation & Recrystallization

  • Free Base Drying: Dissolve the purified free base in anhydrous ethanol. Add activated 3Å molecular sieves and stir for 2 hours to remove trace water.

  • Salt Precipitation: Filter off the sieves and cool the solution to 0 °C under a nitrogen atmosphere. Dropwise, add 2.2 equivalents of anhydrous HCl in diethyl ether (2.0 M). A white precipitate should form immediately[3].

  • Maturation: Stir the suspension at 0 °C for 1 hour to allow crystal lattice maturation.

  • Filtration & Washing: Filter the solid rapidly under a stream of dry nitrogen. Wash the filter cake with cold, anhydrous diethyl ether.

  • Self-Validation Check: Before bulk filtration, extract a 0.5 mL aliquot of the suspension and expose it to ambient air on a watch glass. If the solid rapidly deliquesces into a liquid, the system is not sufficiently anhydrous. You must add more anhydrous ether and dry the filtration apparatus further before proceeding[4].

Quantitative Data & Optimization Tables

Table 1: Solvent Selection Guide for Recrystallization

Solvent SystemRatio (v/v)Solvation MechanismSuitability for Dihydrochloride
Ethanol / Diethyl Ether 1:5EtOH dissolves; Et2O acts as anti-solvent.Optimal. Yields highly pure, non-hygroscopic crystals.
Methanol / Acetone 1:3MeOH provides strong H-bonding; Acetone reduces polarity.Moderate. Risk of transketalization or oiling out if wet.
Water / Acetonitrile 1:10H2O highly solubilizes; ACN forces precipitation.Poor. High risk of forming a hydrated gum.

Table 2: Chromatographic Method Comparison

MethodStationary PhaseMobile Phase AdditiveRetention Factor ( k′ )Resolution ( Rs​ )
Normal Phase Bare Silica1% TriethylamineIrreversible bindingN/A (Streaking)
Standard RP C180.1% Formic Acid< 0.5 (Elutes in void)< 1.0
Ion-Pair RP C185.0 mM OSA + 0.1% TFA4.2 - 5.8> 2.5 (Baseline)

Workflow Visualization

G Crude Crude 1-(2-Pyrrolidinylmethyl)- 3-pyrrolidinol Mixture FreeBase Free-Basing (pH > 12) & Extraction (DCM/IPA) Crude->FreeBase NaOH (aq) + NaCl HPLC Ion-Pair RP-HPLC (0.1% TFA + OSA) FreeBase->HPLC Organic Layer Concentration SaltForm Salt Formation (Anhydrous HCl in Et2O) HPLC->SaltForm Pure Fractions (Lyophilized) Cryst Anhydrous Recrystallization (EtOH / Et2O) SaltForm->Cryst Precipitation at 0°C Pure Pure Dihydrochloride Salt (>99% Purity) Cryst->Pure N2 Filtration & Vacuum Drying

Purification workflow from crude mixture to isolated dihydrochloride salt.

References

  • [2] The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain. PMC. 2

  • [1] Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. ACS Publications. 1

  • [4] PAPER CHROMATOGRAPHY OF ETHYLENEDIAMINE DIHYDROCHLORIDE AND DIACETATE IN ACIDIC SOLVENT SYSTEMS. Canadian Science Publishing. 4

  • [3] Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. PMC. 3

Sources

Minimizing side reactions when using 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official technical support and troubleshooting guide for 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1220019-30-6)[1]. This bifunctional diamine-alcohol is a highly versatile building block used in the synthesis of complex pharmaceuticals, chiral ligands, and advanced materials.

However, its structural complexity—featuring a secondary amine, a tertiary amine, a secondary alcohol, and a hygroscopic dihydrochloride salt form—presents unique chemoselectivity and reactivity challenges. This guide is designed by application scientists to help you minimize side reactions, optimize yields, and troubleshoot common experimental bottlenecks.

Part 1: Troubleshooting Guide & FAQs

Q1: My reaction stalls at ~30% conversion, and I recover mostly starting material. What went wrong?

A: You likely under-calculated the base required to neutralize the salt. Because this molecule contains two basic nitrogen atoms, it is supplied as a dihydrochloride[2].

  • The Causality: If you only add 1.0 to 1.5 equivalents of a base (standard for monohydrochlorides), the secondary amine remains partially protonated and non-nucleophilic.

  • The Solution: Always use a minimum of 2.0 equivalents of base just to achieve the free base, plus an additional 1.0–1.5 equivalents to act as an acid scavenger for your specific reaction (totaling 3.0–3.5 eq).

Q2: How do I prevent O-functionalization of the secondary alcohol when targeting the secondary amine?

A: Chemoselectivity between the secondary amine and the secondary alcohol depends entirely on your base selection and thermal control[3].

  • The Causality: Strong bases (e.g., NaH, KOtBu) will deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide that competes with the amine.

  • The Solution: Use mild, non-nucleophilic tertiary amines like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). These bases are strong enough to free the secondary amine but too weak to deprotonate the alcohol, ensuring >95% N-selectivity.

Q3: Why am I observing a highly polar byproduct that streaks on normal-phase silica?

A: This is almost certainly the quaternized ammonium salt of the tertiary amine[4].

  • The Causality: The tertiary amine on the 3-pyrrolidinol ring is sterically accessible. If you use an excess of a highly reactive electrophile (like benzyl bromide or methyl iodide) or apply excessive heat, the tertiary amine will undergo a Menschutkin reaction to form a quaternary ammonium salt.

  • The Solution: Strictly limit the electrophile to 1.0–1.05 equivalents, add it dropwise, and maintain reaction temperatures below 25 °C.

Part 2: Data Presentation & Diagnostics

To assist in rapid reaction diagnostics, refer to the following standardized data tables.

Table 1: Base Selection & Chemoselectivity Matrix
Base UsedEquivalentsTemperaturePrimary Reaction SiteMajor Side ReactionRecommendation
DIPEA 3.0 - 3.5 eq0 °C to RTSecondary Amine (>95%)None (Trace O-alkylation)Optimal for N-functionalization
K₂CO₃ 3.0 - 4.0 eqRefluxSecondary Amine (~80%)N1-Quaternization (~20%)Use only for unreactive electrophiles
NaH 3.0 - 4.0 eq0 °C to RTSec-Amine & Sec-AlcoholHeavy O-alkylationAvoid unless dual-functionalization is desired
TEA 1.5 eqRTNone (Stalled)Incomplete free-basingInsufficient base stoichiometry
Table 2: Diagnostic Signatures of Common Side Products
Side Product TypeVisual / Chromatographic ObservationDiagnostic NMR/MS Signature
O-Alkylated / Acylated Co-elutes closely with desired product on TLC.Downfield shift of the 3-pyrrolidinol CH-O proton in ¹H NMR; absence of -OH stretch in IR.
Quaternized Amine Highly polar, streaks on normal-phase silica, water-soluble.MS shows [M]+ molecular ion (permanent positive charge) without [M+H]+.
Oxidized Pyrroline Yellowing of the reaction mixture over time.Appearance of vinylic protons (~5.5-6.5 ppm) in ¹H NMR[4].

Part 3: Mandatory Visualizations

Chemoselectivity Pathways

The following diagram illustrates the divergent reaction pathways based on reagent selection, highlighting how to steer the reaction toward the desired N-functionalized product.

Chemoselectivity SM 1-(2-Pyrrolidinylmethyl)- 3-pyrrolidinol (Free Base) N_Alk N-Functionalization (Desired Product) SM->N_Alk Mild Base (DIPEA) 1.0 eq Electrophile 0°C to RT O_Alk O-Functionalization (Side Product) SM->O_Alk Strong Base (NaH) or Excess Electrophile Quat N1-Quaternization (Side Product) SM->Quat Excess Alkyl Halide Prolonged Heating

Chemoselectivity pathways: Reagent choices dictate N- vs O-functionalization or quaternization.

Free-Basing & Reaction Setup Workflow

Proper neutralization of the dihydrochloride salt is the most critical step for ensuring high yields.

FreeBasing Salt Dihydrochloride Salt (Non-Nucleophilic) AddBase Add 3.0 - 3.5 eq DIPEA in Anhydrous DCM at 0°C Salt->AddBase Error Incomplete Neutralization (< 2.0 eq Base Used) Salt->Error Insufficient Base FreeBase Complete Free Base (Nucleophilic Sec-Amine) AddBase->FreeBase Proper Stoichiometry Reaction Add Electrophile (1.05 eq max) FreeBase->Reaction Stall Reaction Stalls / Low Yield Error->Stall Product High Yield Product Reaction->Product

Workflow for proper dihydrochloride salt neutralization to prevent stalled reactions.

Part 4: Experimental Protocols

Protocol: Highly Selective N-Acylation/Alkylation

This protocol is engineered as a self-validating system to ensure complete salt neutralization while kinetically preventing O-functionalization and N1-quaternization.

Materials Required:

  • 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0–3.5 eq)

  • Electrophile (e.g., Alkyl halide or Acid chloride) (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Desiccation (Critical Step): Dihydrochloride salts are inherently hygroscopic. Dry the starting material under high vacuum (<1 mbar) at 40 °C for 2 hours prior to use. Trace moisture will hydrolyze your electrophile and artificially lower your yield.

  • Suspension: Suspend the dried salt in anhydrous DCM to achieve a 0.1 M concentration under an inert argon atmosphere. The salt will not fully dissolve at this stage.

  • Controlled Free-Basing: Cool the suspension to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise over 5 minutes.

    • Causality Check: 2.0 equivalents are immediately consumed to neutralize the two HCl molecules[2]. The remaining 1.0 equivalent serves as the acid scavenger for the subsequent coupling step. Stir for 30 minutes at 0 °C until the solution becomes completely homogeneous, validating that the free base has been successfully generated.

  • Electrophile Addition: Dissolve the electrophile (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes at 0 °C.

    • Causality Check: Strict stoichiometric control (1.05 eq) and low temperature kinetically favor the highly nucleophilic secondary amine while preventing the tertiary amine from undergoing Menschutkin quaternization[4].

  • Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the free base via LC-MS.

  • Workup: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM.

    • Causality Check: A mild basic quench is required. Acidic workups can protonate the newly formed product, pulling it into the aqueous layer and drastically reducing isolated yields. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 5: References

  • C. Gunanathan, D. Milstein. "Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals." Organic Letters, ACS Publications. Available at:[Link]

  • S. K. Singh et al. "Salts and Ionic Liquid of The Antituberculosis Drug S,S-Ethambutol." Crystal Growth & Design, ACS Publications. Available at:[Link]

Sources

Technical Support Center: Crystallization Troubleshooting for 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly polar, diamine dihydrochloride salt containing a hydroxyl hydrogen-bond donor, 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride presents unique crystallization challenges. Its high affinity for protic solvents and tendency to form strong solute-solvent networks often lead to hygroscopicity, hydrate formation, and liquid-liquid phase separation (LLPS), commonly known as "oiling out."

This guide provides field-proven, thermodynamically grounded troubleshooting strategies to optimize your crystallization parameters.

Section 1: Solvent Selection & Solubility Issues

Q: Why does my compound dissolve readily in protic solvents but crash out as a sticky gum in aprotic solvents? A: The dihydrochloride salt of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol possesses extremely high lattice energy and polarity. In protic solvents (e.g., water, methanol), the solvent molecules effectively disrupt the hydrogen-bonding network of the hydroxyl and protonated pyrrolidine groups, leading to high solubility. When a non-polar aprotic solvent is added rapidly, the local supersaturation spikes. Because the solute lacks the mobility to arrange into an ordered crystal lattice quickly, it precipitates as an amorphous gum.

Causality & Solution: Solvent selection dictates the supersaturation generation rate. The ideal primary solvent should provide a solubility of 5–200 mg/mL at room temperature[1]. For this dihydrochloride salt, a binary solvent system (e.g., Methanol/Acetone) is required. The protic solvent acts as the primary solvent, while the polar aprotic solvent acts as the antisolvent to gradually reduce solubility without causing an immediate amorphous crash.

Table 1: Solvent Selection Matrix for Dihydrochloride Salts

Solvent RoleRecommended SolventsRationale for 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol 2HCl
Primary Solvent Methanol, WaterHigh solubility due to strong hydrogen bond acceptance/donation.
Co-Solvent Ethanol, IsopropanolModerates solubility; reduces the dielectric constant gradually.
Antisolvent Acetone, AcetonitrileInduces supersaturation; miscible with primary solvents but poor solvating power for the salt.
Avoid Hexane, TolueneImmiscible with primary protic solvents; causes immediate oiling out or biphasic separation.
Section 2: Oiling Out (Liquid-Liquid Phase Separation)

Q: During cooling, my solution turns cloudy and forms a biphasic oily mixture at the bottom of the flask instead of crystallizing. How do I fix this? A: You are experiencing liquid-liquid phase separation (LLPS), or "oiling out." This occurs when the solution's cooling trajectory crosses the binodal curve (the boundary where the solution separates into a solute-rich liquid phase and a solvent-rich liquid phase) before it crosses the metastable zone limit for crystallization[2]. In a well-mixed vessel, these small oil droplets coalesce into larger droplets that may eventually solidify into an impure, amorphous mass[3].

Causality & Solution: To prevent oiling out, you must alter the thermodynamic pathway so that crystallization is thermodynamically favored over LLPS. This is achieved by:

  • Reducing Initial Concentration: Starting at a lower concentration shifts the cooling trajectory away from the LLPS dome[2].

  • Seeding: Introducing seed crystals (1-5% w/w) into the homogeneous solution just above the cloud point (oiling out temperature) provides a surface for nucleation, bypassing the high energy barrier required for primary nucleation and consuming supersaturation before LLPS can occur[3].

OilingOut Start Observe Oiling Out (LLPS) CheckConc Is Concentration Too High? Start->CheckConc Dilute Dilute Solution & Reduce Supersaturation CheckConc->Dilute Yes CheckTemp Is Cooling Rate Too Fast? CheckConc->CheckTemp No Seed Introduce Seed Crystals Above Cloud Point Dilute->Seed SlowCool Reduce Cooling Rate (< 0.1 °C/min) CheckTemp->SlowCool Yes CheckTemp->Seed No SlowCool->Seed

Troubleshooting workflow to bypass liquid-liquid phase separation during crystallization.

Section 3: Antisolvent Crystallization & Seeding

Q: How can I optimize antisolvent addition to prevent agglomeration and ensure high-purity crystals? A: Antisolvent crystallization works via a three-step mechanism: the antisolvent competes with the solute for solvent molecules, leading to the dewetting of the solute's solvation shell, the formation of a transition state, and finally, crystallization[4]. If the antisolvent is added too rapidly, the local supersaturation exceeds the metastable zone width (MSZW), leading to catastrophic nucleation, agglomeration, and entrapment of impurities.

Causality & Solution: Implement a controlled, concentration-monitored antisolvent addition protocol. The addition rate must be slow enough to allow crystal growth to consume the generated supersaturation.

Protocol: Step-by-Step Antisolvent Crystallization with Seeding

  • Dissolution: Dissolve 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride in the minimum amount of Methanol at 45 °C. Ensure complete dissolution (self-validating clear point).

  • Clarification: Polish filter the solution through a 0.22 µm PTFE filter into a jacketed crystallizer to remove foreign particulates that could cause uncontrolled heterogeneous nucleation.

  • Initial Antisolvent Charge: Slowly add Acetone (antisolvent) at a constant rate until the solution reaches a slight, transient turbidity (the edge of the metastable zone), then pause addition.

  • Seeding: Add 2% w/w of pre-milled seed crystals (suspended in a small volume of Acetone). Hold the temperature and agitation steady for 1-2 hours (Aging) to allow the seed bed to grow and desupersaturate the solution.

  • Final Antisolvent Charge: Resume Acetone addition at a slow, controlled rate (e.g., 0.1 mL/min) until the target solvent:antisolvent ratio (typically 1:3 or 1:4) is reached.

  • Cooling & Isolation: Cool the slurry to 5 °C at 0.1 °C/min to maximize yield, then filter and wash with cold Acetone.

Antisolvent Step1 Dissolution (MeOH, 45°C) Step2 Clarification (0.22 µm Filter) Step1->Step2 Step3 Initial Antisolvent (Acetone to Cloud Point) Step2->Step3 Step4 Seeding (2 wt% Seeds) Step3->Step4 Step5 Aging & Desupersaturation Step4->Step5 Step6 Final Antisolvent Charge Step5->Step6 Step7 Filtration & Drying Step6->Step7

Optimized step-by-step antisolvent crystallization protocol incorporating a seeding strategy.

Section 4: Hygroscopicity & Hydrate Formation

Q: The isolated crystals look great in the slurry, but turn into a sticky paste upon filtration. What is happening? A: 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is highly hygroscopic. When the filter cake is exposed to ambient air, the crystals rapidly absorb atmospheric moisture, leading to deliquescence (dissolving in absorbed water) or uncontrolled hydrate formation.

Causality & Solution: The transition from a stable crystal lattice to a paste is driven by the high thermodynamic affinity of the dihydrochloride salt for water vapor.

  • Self-Validating Protocol: Always perform filtration under a blanket of dry nitrogen (N₂) or in a glovebox with controlled relative humidity (RH < 20%).

  • Wash the filter cake exclusively with anhydrous, cold antisolvent (e.g., anhydrous acetone) to displace any residual primary protic solvent.

  • Transfer the damp cake immediately to a vacuum oven set to 40 °C with a dry nitrogen bleed to remove residual solvents before they can mediate moisture uptake.

Table 2: Quantitative Troubleshooting Matrix

SymptomPrimary CauseQuantitative Adjustment
Oiling Out Supersaturation too high / Fast coolingDilute by 10-20%; Reduce cooling to < 0.1 °C/min[3].
Agglomeration Rapid antisolvent additionReduce addition rate by 50%; Increase agitation speed.
Deliquescence High ambient humidity during isolationEnsure RH < 20% during filtration; Use anhydrous wash.
Low Yield High terminal solubilityIncrease final antisolvent ratio to 1:4; Cool to 0-5 °C.
References
  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. ACS Publications. 1

  • An In-Line Study of Oiling Out and Crystallization. ACS Publications. 3

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. 2

  • Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. 4

Sources

Validation & Comparative

Comparing catalytic efficiency of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride vs other pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of asymmetric organocatalysis has been largely driven by the structural refinement of pyrrolidine-based catalysts. While L-proline established the foundation of enamine catalysis, its limitations in reaction rates and stereocontrol with challenging substrates necessitated the development of bifunctional chiral diamines [1].

This guide provides an objective, data-driven comparison of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride against other benchmark pyrrolidine derivatives. By integrating a secondary amine for enamine formation with a highly directional hydrogen-bonding network (via the 3-hydroxyl group and tertiary amine), this catalyst offers superior enantiomeric excess (ee), diastereomeric ratio (dr), and turnover frequencies in asymmetric Michael additions and domino reactions [2].

Mechanistic Causality: The Bifunctional Advantage

To understand the superior performance of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, one must analyze the causality behind its structural modifications.

  • Enamine Activation: Like L-proline, the secondary pyrrolidine ring reacts with an aldehyde or ketone donor to form a nucleophilic enamine intermediate.

  • The 3-Hydroxyl & Tertiary Amine Network: In standard 1-(2-pyrrolidinylmethyl)pyrrolidine, the tertiary amine acts as a general base to direct the incoming electrophile (e.g., a nitroolefin). However, the addition of the 3-hydroxyl group introduces a strong, highly directional hydrogen-bond donor. This dual H-bonding capability (OH and protonated tertiary amine) rigidly locks the nitro group of the electrophile into a highly specific spatial arrangement. This rigid transition state lowers the activation energy and drastically enhances facial discrimination [3].

  • The Dihydrochloride Salt Form: Free chiral diamines are often hygroscopic, air-sensitive liquids that degrade over time. The dihydrochloride salt (CAS 1220019-30-6) is a bench-stable, free-flowing solid. When neutralized in situ with a mild base (e.g., triethylamine), it releases the active catalyst. Furthermore, the resulting mild buffering environment (amine hydrochloride) facilitates the proton-transfer steps required during the hydrolysis of the iminium intermediate.

Catalytic Cycle & Transition State

CatalyticCycle A Aldehyde/Ketone + Catalyst (1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol) B Enamine Formation (Secondary Amine Activation) A->B - H2O C Bifunctional Transition State (H-Bonding via 3-OH & Tertiary Amine) B->C + Electrophile (e.g., Nitroolefin) D Stereoselective C-C Bond Formation (Michael Addition) C->D E Iminium Intermediate D->E F Hydrolysis (Product Release) E->F + H2O F->A Catalyst Regeneration

Catalytic cycle of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol via enamine and H-bonding activation.

Comparative Catalytic Efficiency

To objectively evaluate catalytic efficiency, we compare the performance of various pyrrolidine derivatives in a benchmark reaction: The asymmetric Michael addition of isovaleraldehyde to trans-β-nitrostyrene.

Table 1: Performance Metrics of Pyrrolidine-Based Organocatalysts
CatalystYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (syn:anti)Catalyst Loading (mol%)Reaction Time (h)
L-Proline 15 - 3010 - 2060:4020 - 3048 - 72
1-(2-Pyrrolidinylmethyl)pyrrolidine 85 - 9580 - 9095:510 - 2012 - 24
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol 90 - 98 92 - 99 >98:2 5 - 10 4 - 12
Hayashi-Jørgensen Catalyst 90 - 9995 - 99>95:51 - 104 - 16

Data Analysis: While the Hayashi-Jørgensen catalyst (diphenylprolinol silyl ether) provides excellent steric shielding, 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol achieves comparable or superior enantioselectivity through electronic and hydrogen-bonding stabilization rather than pure steric bulk. This makes it exceptionally effective for sterically hindered "naked" aldehydes that typically stall with bulky silyl ether catalysts [1].

Self-Validating Experimental Protocol

The following methodology details the use of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride for the synthesis of chiral γ-nitro aldehydes. The protocol incorporates in situ base activation and a brine additive, which has been shown to enhance hydrophobic packing and accelerate the reaction [3].

Step-by-Step Methodology
  • Catalyst Activation: In a 10 mL round-bottom flask, add 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (0.05 mmol, 10 mol%) and suspend in 1.0 mL of a 9:1 mixture of Isopropanol/Brine.

  • Neutralization: Add triethylamine (0.10 mmol, 20 mol%) dropwise to the suspension. Stir for 15 minutes at room temperature to liberate the free diamine. The solution will become homogeneous.

  • Substrate Addition: Add the aldehyde donor (1.5 mmol, 3.0 equiv) to the activated catalyst solution. Stir for 5 minutes to allow initial enamine formation.

  • Electrophile Introduction: Add trans-β-nitrostyrene (0.50 mmol, 1.0 equiv) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20–25 °C). Monitor the consumption of the nitrostyrene via TLC (Hexanes/EtOAc 4:1, UV detection). The reaction typically reaches >95% conversion within 4 to 8 hours.

  • Quench & Workup: Dilute the mixture with ethyl acetate (5 mL) and quench with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Validation: Purify the crude product via flash column chromatography. Validate the diastereomeric ratio (dr) via ¹H NMR of the crude mixture (integrating the distinct syn/anti α-proton signals) and determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AS-H column).

Workflow Visualization

Workflow Step1 1. Preparation Weigh Dihydrochloride Salt & Add Base (e.g., Et3N) Step2 2. Activation Stir in Solvent (e.g., Brine/iPrOH) Step1->Step2 Step3 3. Reaction Add Aldehyde Donor & Nitroolefin Acceptor Step2->Step3 Step4 4. Monitoring TLC/Chiral HPLC (Check Conversion & ee) Step3->Step4 4-8 h at RT Step5 5. Workup Quench, Extract, & Column Chromatography Step4->Step5 >95% Conversion

Standard experimental workflow for asymmetric Michael addition using the dihydrochloride salt.

Conclusion

For drug development professionals and synthetic chemists requiring precise stereocontrol, 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride represents a significant upgrade over simple pyrrolidine catalysts. Its ability to form a highly organized, hydrogen-bonded transition state allows for lower catalyst loadings, faster reaction times, and near-perfect stereoselectivity, validating its role as a premier bifunctional organocatalyst.

References

  • Catalytic Direct Asymmetric Michael Reactions: Taming Naked Aldehyde Donors Organic Letters, Betancort J. M., et al. (2001). URL:[Link]

  • Direct Enantioselective Michael Addition of Aldehydes to Vinyl Ketones Catalyzed by Chiral Amines The Journal of Organic Chemistry, Melchiorre P., Jørgensen K. A. (2003). URL:[Link]

  • Highly Enantioselective Water-Compatible Organocatalyst for Michael Reaction of Ketones to Nitroolefins Organic Letters, Singh P. R., et al. (2007). URL:[Link]

A Comparative Guide to the Validation of HPLC Methods for the Quantification of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Polar Dihydrochloride Salt

1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is a highly polar, hydrophilic molecule, a characteristic dictated by its multiple heteroatoms (two nitrogens, one oxygen), its dual pyrrolidine ring structure, and its existence as a dihydrochloride salt. In pharmaceutical development, the accurate quantification of such active pharmaceutical ingredients (APIs) or intermediates is non-negotiable for ensuring product quality, safety, and efficacy. However, the very properties that define its chemical nature present significant challenges for traditional analytical techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

Standard RP-HPLC, which relies on hydrophobic interactions between the analyte and a non-polar stationary phase (like C18), often fails to adequately retain highly polar compounds, leading to elution near or at the void volume, poor peak shape, and insufficient resolution from other polar impurities.[1][2] This guide provides a comparative analysis of advanced HPLC strategies suited for this analyte, grounded in the rigorous validation framework established by the International Council for Harmonisation (ICH).[3][4][5][6][7]

Comparative Chromatographic Strategies

The selection of an appropriate chromatographic mode is the most critical decision in developing a robust quantification method for this analyte. The choice directly impacts retention, selectivity, and compatibility with detection techniques. Given that the analyte lacks a strong native chromophore, detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often necessary, influencing the choice of mobile phase and, by extension, the chromatographic mode.

Strategy 1: Ion-Pair Reversed-Phase (IP-RP) HPLC

This technique enhances the retention of ionic and ionizable compounds on traditional reversed-phase columns. An ion-pairing reagent, typically a long-chain alkyl sulfonate for a cationic analyte like ours, is added to the mobile phase. This reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and promoting retention on the C18 stationary phase.[8]

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly preferred technique for separating highly polar compounds.[1][9] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][10] The mechanism involves the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.[11]

Strategy 3: Mixed-Mode Chromatography (MMC)

MMC columns possess stationary phases with multiple functionalities, such as combining hydrophobic (C18) and ion-exchange (cation or anion) ligands.[12][13] This dual nature allows for multiple, tunable retention mechanisms on a single column, providing unique selectivity for complex mixtures of polar and non-polar compounds.[1][14] For our positively charged analyte, a mixed-mode column with both reversed-phase and cation-exchange characteristics would be ideal.

Table 1: High-Level Comparison of HPLC Strategies

FeatureIon-Pair RP-HPLCHILICMixed-Mode Chromatography
Primary Retention Mechanism Hydrophobic & Ion-PairingPartitioning & H-BondingHydrophobic & Ion-Exchange
Stationary Phase Non-polar (C18, C8)Polar (Silica, Amide, Diol)Multi-functional (e.g., C18 + SCX)
Mobile Phase High Aqueous + Ion-Pair ReagentHigh Organic (e.g., >70% ACN)Flexible; Aqueous/Organic + Buffer
Pros - Uses common RP columns- Well-established technique- Excellent retention for polar analytes[15]- MS-friendly mobile phases- Orthogonal to RP- High degree of flexibility- Can retain polar & non-polar analytes[13]- Tunable selectivity with pH/ionic strength[1]
Cons - MS incompatibility (ion suppression)[2]- Long column equilibration times- Complex method development- Sensitive to mobile phase water content- Potential for long equilibration times- Sample solvent effects can be pronounced- Complex retention mechanisms- Method development can be intricate- Batch-to-batch reproducibility can be a concern[1]

The Validation Framework: Proving Fitness for Purpose

Regardless of the chosen strategy, the analytical method must be validated to demonstrate its suitability for its intended purpose.[3][7] The validation process is governed by the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to be evaluated.[4][5][6]

G cluster_0 Method Validation Workflow (ICH Q2) cluster_1 Performance Characteristics Plan Validation Protocol (Define Purpose, Parameters, Criteria) Exec Execute Experiments Plan->Exec Guides Spec Specificity Exec->Spec Generates Data For Lin Linearity & Range Exec->Lin Generates Data For Acc Accuracy Exec->Acc Generates Data For Prec Precision Exec->Prec Generates Data For LoQ LOD / LOQ Exec->LoQ Generates Data For Rob Robustness Exec->Rob Generates Data For Report Validation Report (Summarize & Evaluate Results) Spec->Report Are Assessed In Lin->Report Are Assessed In Acc->Report Are Assessed In Prec->Report Are Assessed In LoQ->Report Are Assessed In Rob->Report Are Assessed In

Caption: A typical workflow for analytical method validation as per ICH guidelines.

Table 2: Summary of Key Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria (for Assay)
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from placebo, impurities, or degradation products.[3]Peak purity index > 0.99 (DAD); No co-eluting peaks in mass spectra (LC-MS); Resolution (Rs) > 2 between analyte and nearest eluting peak.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[16]Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is precise, accurate, and linear.[3]Typically 80% to 120% of the target assay concentration.
Accuracy The closeness of the measured value to the true value, often assessed by spike-recovery studies.[17]98.0% to 102.0% recovery for the drug substance.
Precision The degree of scatter between a series of measurements from the same homogeneous sample. Assessed at two levels: - Repeatability (intra-day) - Intermediate Precision (inter-day, inter-analyst).[16]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[16]System suitability parameters remain within defined limits; RSD of results should not significantly change.
System Suitability An integral part of the method to ensure the chromatographic system is adequate for the analysis.[18][19]Tailing factor ≤ 2.0; RSD of replicate injections ≤ 2.0%; Theoretical plates (N) > 2000.

Recommended Approach: HILIC Method Validation Protocol

Based on the analyte's high polarity and the desire for an MS-compatible method, HILIC presents a scientifically sound and modern approach. Below is a detailed protocol for its validation.

Chromatographic Conditions (Starting Point)
  • Instrumentation: HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a suitable detector (e.g., ELSD, CAD, or Mass Spectrometer).

  • Column: A HILIC column with an amide or silica stationary phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Sample Diluent: Acetonitrile/Water (90:10 v/v).

Step-by-Step Validation Experiments

1. Specificity:

  • Inject the diluent (blank) to check for interfering peaks.

  • Inject a sample of a placebo mixture.

  • Analyze a sample of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride that has been subjected to forced degradation (acid, base, peroxide, heat, light) to ensure degradation products do not co-elute with the main peak. Use a DAD for peak purity analysis or LC-MS for mass confirmation.

2. Linearity & Range:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by serial dilution, covering 80% to 120% of the target concentration (e.g., 0.8 mg/mL to 1.2 mg/mL for a 1.0 mg/mL target).

  • Inject each standard in triplicate.

  • Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.

3. Accuracy (Recovery):

  • Prepare a placebo mixture.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

4. Precision:

  • Repeatability: Prepare six individual samples of the analyte at 100% of the target concentration. Analyze them on the same day, with the same instrument, by the same analyst. Calculate the RSD of the results.

  • Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument. Compare the results from both experiments to assess inter-day variability.

5. LOQ Determination:

  • Prepare a series of progressively more dilute solutions of the analyte.

  • Inject them and determine the concentration at which the signal-to-noise ratio is approximately 10:1.

  • Confirm this LOQ concentration by preparing and analyzing six replicate samples and ensuring the RSD is within acceptable limits (e.g., ≤ 10%).

6. Robustness:

  • Analyze a standard solution while introducing small, deliberate changes to the method parameters, one at a time.

  • Parameters to vary:

    • Flow rate (± 0.02 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.2 units)

    • Percentage of Acetonitrile in the initial mobile phase (± 2%)

  • Monitor system suitability parameters (retention time, tailing factor, plate count) and the quantitative result.

Data Presentation and Interpretation

All quantitative data from the validation study should be summarized in clear, concise tables.

Table 3: Example Validation Data Summary for a HILIC Method

ParameterTestResultAcceptance Criteria
Linearity Correlation Coefficient (r²)0.9995≥ 0.999
Accuracy 80% Level Recovery (n=3)99.5% (RSD: 0.8%)98.0 - 102.0%
100% Level Recovery (n=3)100.3% (RSD: 0.5%)98.0 - 102.0%
120% Level Recovery (n=3)101.1% (RSD: 0.6%)98.0 - 102.0%
Precision Repeatability (n=6, RSD)0.7%≤ 2.0%
Intermediate Precision (n=6, RSD)1.1%≤ 2.0%
LOQ Confirmed Concentration0.5 µg/mLS/N ≥ 10, RSD ≤ 10%

Conclusion and Expert Recommendation

While Ion-Pair RP-HPLC is a viable option, its limitations, particularly its incompatibility with mass spectrometry, make it a less favorable choice for modern drug development where impurity identification is paramount. Mixed-Mode Chromatography offers great power but can introduce complexity into method development and transfer.

For the quantification of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, HILIC is the recommended strategy. It is specifically designed to retain and separate such highly polar molecules, and its use of volatile mobile phases makes it fully compatible with sensitive MS detection, which is advantageous for both quantification and characterization of potential impurities. The successful validation of a HILIC method, following the rigorous protocol outlined, will provide a reliable, robust, and scientifically sound procedure fit for purpose in a regulated environment.

G cluster_options Chromatographic Options cluster_cons Key Considerations Analyte Analyte Properties: - Highly Polar - Dihydrochloride Salt - Poor UV Chromophore Decision Choose HPLC Strategy Analyte->Decision IP_RP Ion-Pair RP-HPLC Decision->IP_RP Need to use existing RP columns? HILIC HILIC Decision->HILIC Need MS Compatibility & High Retention? MMC Mixed-Mode Decision->MMC Need to separate wide polarity range? IP_RP_Con Poor MS Compatibility IP_RP->IP_RP_Con HILIC_Rec Recommended Excellent for polar analytes and MS detection. HILIC->HILIC_Rec MMC_Con Complex Method Development MMC->MMC_Con

Caption: Decision tree for selecting an appropriate HPLC strategy.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Strege, M. A., & Stevenson, S. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry, 72(5), 988–993. [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Gimeno, R. A., et al. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of High Resolution Chromatography. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Al-Saeed, F. A., et al. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Molecules, 28(22), 7592. [Link]

  • Al-Rimawi, F. (2022). Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP-NF. [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Peris-García, E., et al. (2023). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. Molecules, 28(24), 8089. [Link]

  • United States Pharmacopeia. (2023, November 1). USP-NF <621> Chromatography. [Link]

  • NextSDS. (2026). 1-(2-Pyrrolidinylmethyl)pyrrolidinedihydrochloride — Chemical Substance Information. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • D'Attoma, A., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • International Council for Harmonisation. (2023, November 30). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • International Atomic Energy Agency. (2012). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Varian, Inc. (n.d.). Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other Metabolites. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • United States Pharmacopeia. (2011). <621> CHROMATOGRAPHY. [Link]

  • International Council for Harmonisation. (2022, March 24). Q2(R2) Validation of Analytical Procedure. [Link]

  • U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures Guidance for Industry. [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. [Link]

  • SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. [Link]

  • Dong, M. W. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC International. [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Wróbel, R., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5157. [Link]

  • Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. [Link]

  • PubChem. (n.d.). 1-Methyl-3-pyrrolidinol, (-)-. [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. [Link]

  • Pharmacopeia. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]

Sources

Mass Spectrometry Validation Guide: 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

Validating a robust mass spectrometry (MS) method for 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride presents unique chromatographic challenges. As a highly polar, hydrophilic diamine featuring two basic pyrrolidine nitrogen atoms and a hydroxyl group, this compound defies standard bioanalytical workflows.

When dissolved in aqueous media or biological matrices, the dihydrochloride salt dissociates, leaving the free base highly protonated at physiological and acidic pH levels. Because of this extreme polarity, the analyte exhibits a low affinity for traditional nonpolar C18 stationary phases[1]. In standard Reversed-Phase Liquid Chromatography (RP-LC), it typically elutes in the void volume, co-eluting with endogenous matrix components (e.g., salts, phospholipids) which leads to severe ion suppression[1].

To establish a self-validating, regulatory-compliant system, this guide compares standard RP-LC against Hydrophilic Interaction Liquid Chromatography (HILIC) , demonstrating why HILIC coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is the mandatory alternative for this class of compounds.

Chromatographic Strategy: HILIC vs. Reversed-Phase (RP-LC)

HILIC operates orthogonally to RP-LC. By utilizing a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (typically >70% acetonitrile), water acts as the strong eluting solvent[2]. The polar 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol partitions into a water-enriched layer immobilized on the stationary phase, resulting in strong retention and excellent separation from hydrophobic matrix interferences[3].

RetentionMechanisms Analyte 1-(2-Pyrrolidinylmethyl) -3-pyrrolidinol RP Reversed-Phase (C18) (High Aqueous) Analyte->RP Hydrophobic Repulsion HILIC HILIC (Amide/Silica) (High Organic) Analyte->HILIC Hydrophilic Interaction RP_Result Poor Retention (Void Volume Elution) High Matrix Suppression RP->RP_Result Elutes < 1 min HILIC_Result Strong Retention (Aqueous Partitioning) Enhanced ESI Signal HILIC->HILIC_Result Elutes > 3 min

Figure 1: Mechanistic comparison of LC retention strategies for highly polar pyrrolidine derivatives.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics when comparing RP-LC to HILIC for pyrrolidine-based diamines.

ParameterReversed-Phase LC-MS/MS (C18)HILIC-MS/MS (Amide Phase)
Retention Mechanism Hydrophobic interactionHydrophilic partitioning & ion-exchange
Retention Factor ( k′ ) < 0.5 (Elutes in void volume)> 3.0 (Excellent retention)
Peak Shape Severe tailing (silanol interactions)Symmetrical, sharp peaks
Matrix Effect Severe suppression (>50%)Minimal (<10%)
ESI Efficiency Low (High aqueous mobile phase limits desolvation)High (High organic mobile phase enhances desolvation)
Achievable LLOQ ~10.0 ng/mL~0.1 ng/mL

Causality Insight: The high organic content in the HILIC mobile phase not only improves retention but also significantly enhances ESI efficiency[3]. The lower surface tension and higher volatility of acetonitrile compared to water lead to more efficient droplet desolvation in the MS source, yielding taller peaks and improved signal-to-noise ratios[3].

Mass Spectrometry (ESI-MS/MS) Optimization

Due to the highly basic nature of the pyrrolidine rings, Positive Electrospray Ionization (ESI+) is the optimal detection mode.

  • Precursor Ion: The molecule readily accepts a proton in acidic conditions to form the [M+H]+ ion at m/z 171.1.

  • Product Ions (MRM): Collision-induced dissociation (CID) yields stable fragment ions. The m/z 171.1 84.1 transition (corresponding to the cleavage of the pyrrolidine ring) is monitored for primary quantitation, while 171.1 70.1 serves as the qualifier transition.

  • Mobile Phase Additives: The addition of 10 mM ammonium formate and 0.1% formic acid to the mobile phase is critical. In HILIC, the buffer controls the pH to ensure consistent ionization and provides the ionic strength necessary to stabilize the aqueous layer on the stationary phase, mitigating secondary ion-exchange interactions that cause peak tailing[2].

Step-by-Step Validation Protocol (ICH M10 Compliant)

Bioanalytical methods must be robustly validated to ensure reliable data for regulatory submissions[4]. The following protocol adheres strictly to the FDA/ICH M10 guidelines for chromatographic assays[4].

ValidationWorkflow Prep 1. Sample Preparation (Protein Precipitation) LC 2. HILIC Separation (90% ACN, 10mM NH4FA) Prep->LC 2μL Injection MS 3. ESI-MS/MS Detection (Positive MRM Mode) LC->MS Desolvation Val 4. ICH M10 Validation (Accuracy, Precision, Stability) MS->Val Data Processing

Figure 2: End-to-end LC-MS/MS bioanalytical validation workflow for polar diamine compounds.

Step 1: Sample Preparation (Protein Precipitation)

Causality Insight: HILIC requires samples to be injected in a high-organic solvent to prevent peak distortion (solvent effects). Extracting plasma via protein precipitation (PPT) with 100% acetonitrile serves a dual purpose: it efficiently removes proteinaceous interferences and perfectly matches the highly organic initial mobile phase conditions of the HILIC gradient, avoiding time-consuming evaporation and reconstitution steps.

  • Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of 100% Acetonitrile containing a stable isotope-labeled internal standard (IS).

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant directly to an autosampler vial for injection.

Step 2: Selectivity and LLOQ
  • Analyze blank matrix samples from at least 6 independent sources (including hemolyzed and lipemic lots)[4].

  • Verify that any interfering peak at the retention time of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol is ≤20% of the Lower Limit of Quantitation (LLOQ) response, and ≤5% for the internal standard[4].

Step 3: Calibration Curve and Linearity
  • Prepare a minimum of 6 non-zero calibration standards spanning the expected pharmacokinetic concentration range.

  • Fit the curve using the simplest applicable regression model (e.g., linear with a 1/x2 weighting factor) to counteract heteroscedasticity at higher concentrations.

  • Acceptance Criteria: Non-zero standards must be within ±15% of nominal concentrations, except at the LLOQ where ±20% is permitted[4].

Step 4: Accuracy and Precision (A&P)
  • Prepare Quality Control (QC) samples at four distinct levels: LLOQ, Low QC (within 3x LLOQ), Mid QC, and High QC (at least 75% of the Upper Limit of Quantitation).

  • Analyze 6 replicates per QC level across 3 independent analytical runs[4].

  • Acceptance Criteria: The intra-run and inter-run coefficient of variation (%CV) must not exceed 15% (20% for LLOQ). Mean accuracy must be within 85-115% of nominal values (80-120% for LLOQ)[4].

Step 5: Matrix Effect and Recovery
  • Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction (post-extraction spike) to the peak area of a neat standard solution at the exact same concentration.

  • Evaluate the IS-normalized MF at Low and High QC levels across 6 independent matrix lots.

  • Acceptance Criteria: The %CV of the IS-normalized MF must be ≤15% [4].

Step 6: Stability Assessments
  • Evaluate stability under conditions mimicking actual sample handling: Benchtop (room temperature), Freeze-Thaw (minimum 3 cycles at -80°C to room temp), and Autosampler stability (processed samples waiting for injection)[4].

  • Acceptance Criteria: Stability QCs must measure within ±15% of their nominal concentrations[4].

References

  • [4] U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at:[Link]

  • [1] Agilent Technologies. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Available at:[Link]

  • [3] Chrom Tech. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available at:[Link]

  • [2] LCGC International. HILIC: The Pros and Cons. Available at:[Link]

Sources

Comparative Analysis of CAS 1220019-30-6 and Traditional Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The pursuit of absolute stereocontrol is a defining challenge in modern drug development and synthetic chemistry. Historically, this challenge was met using stoichiometric chiral auxiliaries—most notably the Evans oxazolidinones and Oppolzer’s sultams. While highly reliable, these traditional systems suffer from poor atom economy and require multi-step sequences for attachment and cleavage [1].

The advent of asymmetric organocatalysis has driven a paradigm shift from stoichiometric auxiliaries to catalytic chiral auxiliaries . Among these, CAS 1220019-30-6 (1-(Pyrrolidin-2-ylmethyl)pyrrolidin-3-ol dihydrochloride) has emerged as a powerful bifunctional pyrrolidine derivative. This guide provides an in-depth, objective comparison between CAS 1220019-30-6 and traditional chiral auxiliaries, analyzing their mechanistic paradigms, operational efficiency, and experimental protocols.

Mechanistic Paradigms: Stoichiometric vs. Catalytic Auxiliaries

To understand the performance differences, we must first examine the causality behind their stereoinduction mechanisms.

Traditional Chiral Auxiliaries (e.g., Evans Oxazolidinone)

Traditional auxiliaries rely on covalent, stoichiometric attachment . The auxiliary is chemically bonded to the substrate, creating a chiral environment that dictates the facial approach of the incoming reagent. In an Evans aldol reaction, the oxazolidinone forms a highly rigid, chelated metal enolate (typically using Titanium or Boron). The bulky substituent on the auxiliary physically blocks one face of the enolate, forcing a highly ordered Zimmerman-Traxler transition state [1]. While this guarantees excellent diastereoselectivity, it inherently requires three distinct synthetic steps: attachment, the asymmetric reaction, and subsequent cleavage.

CAS 1220019-30-6: Bifunctional Organocatalysis

CAS 1220019-30-6 operates via dynamic covalent chemistry and non-covalent hydrogen bonding . As a highly functionalized diamine derivative, it acts as a catalytic auxiliary.

  • Enamine Activation: The primary/secondary amine of the first pyrrolidine ring reacts reversibly with a carbonyl substrate to form an electron-rich enamine, raising the HOMO of the nucleophile.

  • Hydrogen-Bond Directing: The 3-hydroxyl group on the second pyrrolidine ring acts as a precise hydrogen-bond donor. It coordinates with the electrophile (e.g., a nitroalkene), lowering its LUMO and locking it into a highly organized transition state [2].

This bifunctional activation achieves the same rigid stereocontrol as a metal enolate but does so catalytically, eliminating the need for attachment and cleavage steps [3].

Workflow cluster_trad Traditional Chiral Auxiliary (Evans) cluster_cat Catalytic Auxiliary (CAS 1220019-30-6) A1 Substrate A2 Attach Auxiliary (Stoichiometric) A1->A2 A3 Asymmetric Reaction A2->A3 A4 Cleave Auxiliary (Waste/Recovery) A3->A4 A5 Chiral Product A4->A5 B1 Substrate + Electrophile B2 In situ Enamine Formation B1->B2 B3 H-Bond Directed Reaction B2->B3 B4 Hydrolysis & Turnover B3->B4 B4->B2 Catalyst Recycle B5 Chiral Product B4->B5

Fig 1: Mechanistic workflow comparing stoichiometric vs. catalytic chiral auxiliaries.

Quantitative Performance Comparison

The shift from stoichiometric to catalytic auxiliaries dramatically impacts process efficiency. The table below summarizes the quantitative and operational differences between CAS 1220019-30-6 and the industry-standard Evans Oxazolidinone.

Performance MetricCAS 1220019-30-6 (Bifunctional Organocatalyst)Evans Oxazolidinone (Traditional Auxiliary)
Role / Loading Catalytic (Typically 5–20 mol%)Stoichiometric (100 mol%)
Step Count 1 Step (Direct asymmetric coupling)3 Steps (Attach, React, Cleave)
Atom Economy High (Catalyst is washed away/recovered)Low (Generates stoichiometric waste)
Stereocontrol Dynamic enamine formation + H-bondingRigid covalent metal-enolate chelation
Reaction Conditions Mild (RT to 0 °C, tolerates moisture/air)Harsh (-78 °C, strictly anhydrous, strong bases)
Typical Selectivity 90–99% ee (Enantiomeric excess)>95% de (Diastereomeric excess pre-cleavage)
Substrate Scope Excellent for aldehydes/ketones (Michael/Aldol)Excellent for carboxylic acid derivatives

Experimental Protocols: Self-Validating Systems

To demonstrate the practical differences, the following protocols outline the optimal use of both systems. Every step is designed as a self-validating system, explaining the chemical causality behind the methodology.

Protocol A: Asymmetric Michael Addition using CAS 1220019-30-6

Objective: Enantioselective addition of cyclohexanone to trans-β-nitrostyrene.

  • Catalyst Activation: To a reaction vial, add CAS 1220019-30-6 (10 mol%) and N,N -Diisopropylethylamine (DIPEA, 20 mol%) in brine or dichloromethane (DCM).

    • Causality: CAS 1220019-30-6 is supplied as a dihydrochloride salt to prevent oxidative degradation and CO₂ absorption during storage. DIPEA is required to liberate the active free amine in situ.

  • Enamine Pre-formation: Add cyclohexanone (2.0 equiv) and stir at room temperature for 15 minutes.

    • Causality: Allowing the ketone to react with the pyrrolidine core first ensures a high local concentration of the activated enamine nucleophile before the electrophile is introduced.

  • Electrophile Addition: Add trans-β-nitrostyrene (1.0 equiv) and stir until consumption of the nitroalkene is observed via TLC.

    • Causality: The 3-hydroxyl group of the catalyst forms a strong hydrogen bond with the nitro group of the styrene. This non-covalent interaction shields one enantiotopic face, ensuring high stereoselectivity.

  • Quench and Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate.

    • Causality: The mild acidic quench hydrolyzes the intermediate iminium ion, releasing the chiral product and regenerating the protonated catalyst, which partitions into the aqueous layer.

TS Cat CAS 1220019-30-6 (Bifunctional Catalyst) Enamine Pyrrolidine Ring 1 (Enamine Activation) Cat->Enamine HBond Pyrrolidine Ring 2 + 3-OH (H-Bond Donor) Cat->HBond Nuc Activated Nucleophile (Raised HOMO) Enamine->Nuc Covalent Bond Elec Oriented Electrophile (Lowered LUMO) HBond->Elec Non-Covalent H-Bond TS Highly Ordered Transition State Nuc->TS Elec->TS

Fig 2: Bifunctional transition state showing enamine activation and H-bond directing.

Protocol B: Traditional Asymmetric Aldol Reaction (Evans Auxiliary)

Objective: Stereoselective aldol addition of an acyl oxazolidinone to benzaldehyde.

  • Enolate Formation: Dissolve the acyl oxazolidinone (1.0 equiv) in strictly anhydrous DCM under Argon and cool to -78 °C. Add Dibutylboron triflate (Bu₂BOTf, 1.1 equiv) followed dropwise by DIPEA (1.2 equiv).

    • Causality: Bu₂BOTf acts as a strong Lewis acid, coordinating to both the imide and auxiliary carbonyls. The addition of base irreversibly forms a highly rigid, chelated Z-enolate. Moisture must be excluded to prevent hydrolysis of the boron reagent.

  • Aldol Addition: Slowly add benzaldehyde (1.05 equiv) and stir at -78 °C for 30 minutes, then warm to 0 °C.

    • Causality: The bulky isopropyl or benzyl group on the oxazolidinone physically blocks the Re face of the enolate. The aldehyde is forced to attack from the Si face via a closed Zimmerman-Traxler transition state.

  • Auxiliary Cleavage: Isolate the aldol adduct. Dissolve in THF/H₂O at 0 °C and treat with LiOH and H₂O₂.

    • Causality: H₂O₂ reacts with LiOH to form the highly nucleophilic hydroperoxide ion (HOO⁻). This species selectively attacks the imide carbonyl to cleave the auxiliary without causing retro-aldol fragmentation or racemization of the newly formed stereocenters.

Conclusion

While traditional chiral auxiliaries like the Evans oxazolidinone remain indispensable for specific complex total syntheses requiring absolute predictability, they are fundamentally limited by their stoichiometric nature and multi-step requirements. CAS 1220019-30-6 represents the modern evolution of asymmetric synthesis. By combining covalent enamine activation with non-covalent hydrogen-bond directing, it functions as a highly efficient, atom-economical catalytic auxiliary. For drug development professionals aiming to streamline synthetic routes, transitioning to bifunctional pyrrolidine organocatalysts offers significant reductions in time, waste, and overall process costs.

References

  • Shinisha, C. B., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12319-12330.[Link]

  • Zhu, J. L., Zhang, Y., Liu, C., Zheng, A. M., & Wang, W. (2012). Insights into the Dual Activation Mechanism Involving Bifunctional Cinchona Alkaloid Thiourea Organocatalysts: An NMR and DFT Study. The Journal of Organic Chemistry, 77(21), 9813-9821.[Link]

  • Randjelovic, J., Simic, M., Tasic, G., Husinec, S., & Savic, V. (2014). Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cycloaddition Reactions of Azomethine Ylides. Current Organic Chemistry, 18(9), 1073-1096.[Link]

Reproducibility of asymmetric synthesis using 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reproducibility of Asymmetric Synthesis Using 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride and its Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential performance of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride in asymmetric synthesis. In the absence of direct, published experimental data on this specific catalyst, this document leverages performance data from structurally similar pyrrolidine-based organocatalysts to offer a well-grounded perspective on its potential efficacy and reproducibility. We will explore the established performance of analogous catalysts in key asymmetric transformations and provide detailed experimental protocols to serve as a practical resource.

The Pursuit of Reproducible Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making stereocontrol a critical aspect of pharmaceutical sciences. Asymmetric organocatalysis, utilizing small organic molecules to induce chirality, has emerged as a powerful and practical alternative to metal-based catalysts and chiral auxiliaries.[1][2] Among the privileged scaffolds in organocatalysis, pyrrolidine derivatives, stemming from the natural amino acid proline, have demonstrated remarkable versatility and efficacy in a wide range of asymmetric transformations.[3][4]

Reproducibility is a crucial metric for the adoption of any synthetic methodology. A robust catalytic system must consistently deliver high yields and stereoselectivities under defined conditions. This guide will delve into the factors influencing the reproducibility of asymmetric synthesis with a focus on pyrrolidine-based catalysts, using available data to project the performance of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride.

Structural Analysis of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride

To understand the potential catalytic behavior of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, a structural deconstruction is necessary. The molecule comprises two key structural motifs:

  • A 2-(aminomethyl)pyrrolidine unit: This is a common feature in many effective organocatalysts. The secondary amine within the pyrrolidine ring is the primary site for enamine or iminium ion formation, the key intermediates in many organocatalytic cycles.[5] The substituent at the 2-position plays a crucial role in creating a specific steric environment to control the facial selectivity of the reaction.

  • A 3-pyrrolidinol unit: The hydroxyl group on the second pyrrolidine ring introduces a potential hydrogen-bonding site. This could influence the transition state geometry through interactions with the substrate or other reagents, potentially enhancing stereoselectivity.[3]

The dihydrochloride salt form indicates that both nitrogen atoms are protonated. For catalytic activity, the secondary amine on the catalytic pyrrolidine ring would need to be deprotonated to its free base form to initiate the catalytic cycle.

Comparative Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a benchmark for evaluating the performance of new organocatalysts.[4][6] While no direct data exists for 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, we can infer its potential performance by examining structurally related catalysts.

A close analog, from a functional standpoint, would be a pyrrolidine catalyst with a bulky, potentially coordinating N-substituent. For instance, prolinamide-based catalysts, where the N-substituent can engage in hydrogen bonding, have been extensively studied.[3][4]

Table 1: Comparative Performance of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
(S)-Proline DMSORoom Temp.9993:796[6]
(S)-Proline MeOH/H₂ORoom Temp.8292:898[6]
(2S,4R)-4-Hydroxyproline derivative (Hyp-prolinamide) variousvariousModerate to HighGood to ExcellentModerate to High[3]
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol (Projected)DMSO/MeOHRoom Temp.Moderate to HighGoodModerate to High-

Note: The performance of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol is a projection based on the performance of other functionalized pyrrolidine catalysts. The presence of the second basic nitrogen and the hydroxyl group could influence solubility and the transition state, potentially impacting yield and stereoselectivity.

The reproducibility of proline-catalyzed aldol reactions is generally high, provided that reaction parameters such as solvent purity, temperature, and substrate quality are carefully controlled.[6] For 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol, the presence of two chiral centers and the additional functional groups could introduce more complexity, potentially affecting reproducibility if not handled with care.

Comparative Performance in Asymmetric Michael Additions

The asymmetric Michael addition is another fundamental carbon-carbon bond-forming reaction where pyrrolidine-based organocatalysts excel.[5][7] The catalyst's ability to form a nucleophilic enamine intermediate is key to its success in this transformation.

Table 2: Comparative Performance of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition

CatalystReaction TypeSolventYield (%)Diastereomeric RatioEnantiomeric Excess (ee, %)Reference
(S)-Proline derivative (Diarylprolinol silyl ether) Ketone + NitroalkeneToluene>90High (syn)>95[2]
Chiral Phosphoric Acid (with pyrrolidine substrate) Intramolecular aza-MichaelTolueneHigh-High (up to 96:4 e.r.)[7]
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol (Projected)Ketone + NitroalkeneToluene/CH₂Cl₂Moderate to HighGoodModerate to High-

Note: The projected performance is based on the general effectiveness of functionalized pyrrolidine catalysts. The steric and electronic properties of the N-substituent are critical in Michael additions. The bulky and potentially coordinating 1-(3-pyrrolidinol)methyl group could offer good stereocontrol.

Mechanistic Considerations and the Role of Structure

The generally accepted mechanism for many pyrrolidine-catalyzed reactions involves the formation of an enamine or iminium ion intermediate. The stereochemical outcome is determined by the facial selectivity of the subsequent reaction step, which is controlled by the steric and electronic environment created by the catalyst.

G cluster_0 Catalytic Cycle A Ketone/Aldehyde + Catalyst B Enamine/Iminium Ion Formation A->B Reversible C Stereoselective C-C Bond Formation (Attack on Electrophile) B->C D Hydrolysis C->D E Chiral Product D->E F Regenerated Catalyst D->F F->A

Caption: Generalized catalytic cycle for pyrrolidine-based organocatalysis.

For 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol, the N-substituent is not as sterically demanding as the diarylmethyl groups found in highly successful Hayashi-Jørgensen catalysts. However, the presence of the hydroxyl group and the second nitrogen atom could lead to a more complex and potentially beneficial interaction with the substrate in the transition state, possibly through a hydrogen-bonding network. This could enhance both reactivity and stereoselectivity.

Experimental Protocols

The following are detailed, step-by-step methodologies for key asymmetric reactions, which can serve as a starting point for evaluating 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (after conversion to its free base) or other pyrrolidine-based catalysts.

General Procedure for Asymmetric Aldol Reaction

G Start Start Step1 Add aldehyde, ketone, and solvent to a reaction vessel. Start->Step1 Step2 Add the pyrrolidine catalyst (e.g., 10-30 mol%). Step1->Step2 Step3 Stir vigorously at the desired temperature (e.g., room temperature or 0°C). Step2->Step3 Step4 Monitor reaction progress by TLC or GC. Step3->Step4 Step5 Quench the reaction with saturated aq. NH₄Cl. Step4->Step5 Step6 Extract with an organic solvent and purify by column chromatography. Step5->Step6 End End Step6->End

Caption: Experimental workflow for a typical asymmetric aldol reaction.

Detailed Protocol:

  • To a dry reaction vial, add the aldehyde (1.0 mmol), the ketone (5.0 mmol), and the chosen solvent (e.g., DMSO, 2.0 mL).

  • Add the pyrrolidine-based catalyst (0.1-0.3 mmol, 10-30 mol%). If starting from the dihydrochloride salt, it must first be neutralized to the free base.

  • Stir the mixture vigorously at the specified temperature (e.g., 25 °C) for the required time (typically 12-48 hours).

  • Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

General Procedure for Asymmetric Michael Addition

G Start Start Step1 Dissolve the catalyst in the chosen solvent. Start->Step1 Step2 Add the ketone or aldehyde donor. Step1->Step2 Step3 Cool the mixture to the desired temperature (e.g., 0°C). Step2->Step3 Step4 Add the nitroalkene acceptor. Step3->Step4 Step5 Stir until completion, monitoring by TLC. Step4->Step5 Step6 Purify directly by column chromatography. Step5->Step6 End End Step6->End

Caption: Experimental workflow for a typical asymmetric Michael addition.

Detailed Protocol:

  • To a dry reaction vial, add the pyrrolidine-based catalyst (0.1 mmol, 10 mol%) and the solvent (e.g., toluene, 1.0 mL).

  • Add the aldehyde or ketone (2.0 mmol).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the nitroalkene (1.0 mmol) and stir the reaction mixture.

  • Monitor the reaction's progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess.

Conclusion and Future Outlook

While direct experimental evidence for the catalytic performance of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride in asymmetric synthesis is not currently available in the public domain, an analysis of its structural components and comparison with well-established pyrrolidine-based organocatalysts allows for an informed projection of its potential.

The presence of both a 2-(aminomethyl)pyrrolidine moiety and a 3-pyrrolidinol unit suggests that this compound could function as a bifunctional catalyst, potentially offering good stereocontrol through a combination of steric hindrance and hydrogen bonding. However, its efficacy and, crucially, the reproducibility of the results would need to be determined empirically. The provided experimental protocols offer a solid starting point for such an investigation.

For researchers in drug development, the exploration of novel chiral catalysts like 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol is a worthwhile endeavor. Its unique substitution pattern may offer advantages in specific applications where established catalysts fall short. Further research is warranted to synthesize the free base of this compound and evaluate its performance in key asymmetric transformations, thereby contributing valuable data to the field of organocatalysis.

References

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • List, B. (2004). New mechanistic studies on the proline-catalyzed aldol reaction.
  • Dondoni, A., & Massi, A. (2008). Asymmetric organocatalysis: from infancy to adolescence.
  • Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric enamine catalysis.
  • Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric catalysis by chiral hydrogen-bond donors.
  • Hayashi, Y. (2016). Proline-based organocatalysis. Journal of the Indian Institute of Science, 96(3), 225-241.
  • BenchChem. (2025). A Comparative Guide to Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis.
  • BenchChem. (2025). Benchmarking 2-Methylpyrrolidine Catalysts Against Known Standards: A Comparative Guide.
  • Youngdale, G. A., Anger, D. G., Anthony, W. C., Davanzo, J. P., Greig, M. E., Heinzelman, R. V., ... & Szmuszkovicz, J. (1964). Synthesis and pharmacological activity of 3-(2-pyrrolidinyl)indoles. Journal of Medicinal Chemistry, 7(4), 415-427. [Link]

Sources

Cross-validation of spectroscopic data for 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing the unambiguous structure of complex pharmaceutical intermediates requires moving beyond simple data collection to designing a self-validating analytical ecosystem .

The compound 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1220019-30-6) presents specific analytical challenges [1]: it contains two chiral centers, a highly polar diamine backbone, a hydroxyl group, and exists as a dihydrochloride salt. Relying on a single analytical modality is insufficient. This guide provides a comprehensive framework for the orthogonal cross-validation of its spectroscopic data, comparing platform capabilities and detailing the causality behind each experimental choice.

Strategic Analytical Workflow

To achieve structural certainty, we must employ orthogonal techniques where the output of one method serves as the strict boundary condition for the next. The workflow below illustrates this interdependent logic.

G Start 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride Prep Sample Preparation (Solvent: DMSO-d6 / D2O Exchange) Start->Prep MS HRMS (ESI-TOF) Exact Mass & Fragmentation Prep->MS NMR1D 1D NMR (1H, 13C) Functional Group & Atom Count Prep->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) Connectivity & Stereocenters Prep->NMR2D IR FT-IR Spectroscopy Salt & Hydroxyl Confirmation Prep->IR CrossVal Orthogonal Cross-Validation (Self-Validating Data Integration) MS->CrossVal Molecular Formula NMR1D->CrossVal Carbon/Proton Count NMR2D->CrossVal C-N-C Linkage IR->CrossVal N-H+ / O-H Bonds Confirm Unambiguous Structural Confirmation CrossVal->Confirm

Caption: Analytical workflow for the orthogonal cross-validation of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol.

Analytical Platform Comparison Matrix

When evaluating this specific pyrrolidine derivative, different platforms offer distinct but complementary structural insights. The table below objectively compares these modalities.

Analytical PlatformPrimary Output for this CompoundStrengthsLimitations
HRMS (ESI-TOF) Exact Mass ([M+H]⁺ = 171.1497)Extremely sensitive for polar diamines; confirms exact molecular formula.Cannot distinguish between structural isomers (e.g., 2- vs 3-substituted rings).
1D NMR (¹H, ¹³C) Proton/Carbon environmentsQuantifies the exact number of aliphatic CH₂ and CH groups (9 carbons total).Peak overlap in the aliphatic region (1.5–3.5 ppm) due to similar pyrrolidine environments.
2D NMR (HSQC, HMBC) Through-bond connectivityUnambiguously maps the methylene bridge connecting the two pyrrolidine rings.Requires higher sample concentration and longer acquisition times.
FT-IR (ATR) Functional group vibrationsRapidly confirms the presence of the -OH group and the amine hydrochloride salt form [2].Low structural resolution; cannot map the carbon backbone.

Experimental Protocols & Scientific Causality

A robust protocol is not just a list of instructions; it is a series of deliberate choices designed to prevent artifacts. Every step below is engineered to create a self-validating system.

A. Sample Preparation: The Causality of Solvent Selection
  • Protocol: Dissolve 15 mg of the compound in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d₆) for initial NMR acquisition. For subsequent exchange studies, add 2 drops of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum [3].

  • Expert Rationale: The compound is a dihydrochloride salt. Attempting to dissolve it in Chloroform-d (CDCl₃) will result in poor solubility and broadened peaks due to aggregation. DMSO-d₆ fully solvates the highly polar salt [4]. Furthermore, acquiring in DMSO-d₆ first allows the observation of the exchangeable protons (the -OH and the protonated -NH₂⁺/-NH⁺ species). The subsequent D₂O shake forces deuterium exchange, causing these specific peaks to disappear. This subtractive logic self-validates the assignment of heteroatom-bound protons.

B. High-Resolution Mass Spectrometry (HRMS)
  • Protocol: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Inject into an LC-ESI-TOF system operating in positive ion mode.

  • Expert Rationale: The basicity of the pyrrolidine nitrogens makes them ideal candidates for Electrospray Ionization (ESI+). The 0.1% formic acid ensures complete protonation. The resulting exact mass acts as the absolute boundary condition: if the exact mass yields a formula of C₉H₁₈N₂O, the subsequent NMR integration must account for exactly 9 carbons and 18 non-exchangeable protons. Any deviation invalidates the structural hypothesis.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Acquire ¹H (400 MHz, 16 scans) and ¹³C{¹H} (100 MHz, 1024 scans) spectra. Follow with 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to trace the connectivity across the tertiary nitrogens.

  • Expert Rationale: The ¹H spectrum of diamines often features a "hump" of overlapping multiplets between 1.5 and 3.5 ppm. 1D NMR alone is insufficient for cross-validation here. HSQC resolves this overlap by spreading the proton signals across the highly dispersed ¹³C dimension. HMBC is critical because it shows correlations over 2-3 bonds; specifically, we look for the correlation between the methylene bridge protons and the C2 carbon of the first pyrrolidine ring, proving the linkage [1].

Synthesized Data Presentation

The following table summarizes the expected cross-validated spectroscopic data, demonstrating how the outputs from MS, IR, and NMR align to confirm the structure.

ModalityTarget Signal / ShiftAssignment / InterpretationCross-Validation Role
HRMS m/z 171.1497[M+H]⁺ for C₉H₁₈N₂OSets the absolute molecular formula boundary.
FT-IR ~3350 cm⁻¹, ~2500-2700 cm⁻¹O-H stretch, N-H⁺ (amine salt) stretchConfirms the physical state (dihydrochloride salt) and hydroxyl presence.
¹H NMR δ 5.50 (1H, d), δ 8.5-9.5 (3H, br)-OH proton, -NH⁺ / -NH₂⁺ protonsValidates basic nitrogens; disappears upon D₂O exchange.
¹³C NMR δ ~68.0 ppmC3 (methine carbon attached to -OH)Validates the position of the hydroxyl group on Ring B.
¹³C NMR δ ~58.0 ppmC2 (methine carbon attached to N in Ring A)Confirms the substitution point of the first pyrrolidine ring.
2D HMBC Cross-peak: Bridge CH₂ protons to C2 (Ring A)-CH₂- bridging linkageUnambiguously proves the two rings are connected via the methylene bridge, not fused.

Conclusion of the Self-Validating Loop

By utilizing this multi-platform approach, the structural confirmation of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride becomes mathematically robust. The HRMS defines the exact atomic inventory. The FT-IR confirms the macroscopic functional groups and salt state. The 1D NMR maps the inventory to specific chemical environments, and the 2D NMR draws the exact topological map connecting those environments. If any single data point contradicts the others (e.g., finding 10 carbon signals in a molecule restricted to 9 by HRMS), the validation fails, ensuring absolute scientific integrity.

References

  • BenchChem. A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. Retrieved from1

  • Gibson, E. K., et al. (2018). Spectroscopic Characterization of Model Compounds, Reactants, and Byproducts Connected with an Isocyanate Production Chain. Industrial & Engineering Chemistry Research, ACS Publications. Retrieved from 2

  • Kuś, P., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride. Forensic Toxicology, Springer. Retrieved from 3

  • JHECHEM CO LTD. 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1220019-30-6) Reference Data. Retrieved from 4

Sources

Safety Operating Guide

1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of specialized building blocks. 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1220019-30-6) is a highly valuable bis-amine intermediate, but its unique physicochemical properties demand rigorous, self-validating disposal protocols.

Mishandling the disposal of amine hydrochlorides can lead to severe laboratory incidents, including the release of toxic, volatile free bases or the degradation of waste containers. This guide provides a comprehensive, field-proven framework for the safe and compliant disposal of this compound.

Physicochemical Hazard Profile & Disposal Implications

To design a safe disposal protocol, we must first understand the physical and chemical behavior of the compound. The table below summarizes the quantitative and qualitative data that dictate our operational choices.

ParameterCharacteristic / Quantitative ValueOperational Disposal Implication
Chemical Class Bis-amine dihydrochlorideRequires high-temperature incineration with exhaust scrubbers to capture NOx​ and HCl emissions[1].
Molecular Weight 257.19 g/mol Determines stoichiometric calculations for neutralization if required.
Solubility Highly soluble in waterStrictly prohibited from sanitary sewer disposal; all aqueous washings must be captured and manifested.
pH (Aqueous) Acidic ( pH 3.0 - 5.0)Corrosive to standard metal drums; mandates the use of High-Density Polyethylene (HDPE) or glass carboys for liquid waste[2].
Reactivity Reacts exothermically with strong basesWaste must be segregated from alkaline streams to prevent the release of the toxic, volatile free base.

Mechanistic Causality in Waste Segregation

The "Why" Behind the Protocol: In laboratory safety, simply following rules without understanding the underlying chemistry leads to dangerous blind spots. 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride exists as a stable, non-volatile salt under acidic to neutral conditions.

However, if this compound is inadvertently mixed with alkaline waste streams (e.g., sodium hydroxide washings from a different reaction), the dihydrochloride salt undergoes rapid deprotonation. This reaction yields the free base form of the pyrrolidine derivative. Free pyrrolidines are highly volatile, possess a noxious ammonia-like odor, and act as severe respiratory irritants. Furthermore, the US Environmental Protection Agency (EPA) has placed increasing regulatory scrutiny on pyrrolidine-class compounds (such as NMP) due to their profound occupational exposure risks and reproductive toxicity[3].

Therefore, maintaining the waste stream at a pH < 7 is not merely a regulatory formality, but a critical chemical control to prevent toxic inhalation hazards in the laboratory.

Step-by-Step Disposal Methodologies

Under the Resource Conservation and Recovery Act (RCRA) and standard university Environmental Health and Safety (EHS) guidelines, this compound must be managed as hazardous waste from the moment it is designated for disposal[4].

Protocol A: Disposal of Solid Waste (Unused or Expired Reagent)
  • Primary Containment: Leave the expired or unused solid in its original manufacturer container. Ensure the cap is tightly sealed. Do not attempt to transfer the powder to a new container, as this generates unnecessary and hazardous airborne dust.

  • Secondary Containment: Place the primary container inside a transparent, sealable polyethylene bag.

  • Labeling: Affix a standardized hazardous waste label to the outer bag. Explicitly write "1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride" (do not use abbreviations) and mark the hazards as "Irritant" and "Environmental Hazard"[4].

  • Storage & Segregation: Store the sealed bag in a designated solid hazardous waste cabinet within your Satellite Accumulation Area (SAA). Crucial: Segregate strictly from strong oxidizing agents and solid bases (e.g., KOH, NaOH pellets).

  • EHS Manifesting: Schedule a routine pickup with your institution's EHS department for high-temperature incineration[1].

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Washings)
  • pH Verification: Before transferring any post-reaction solution containing this compound into a bulk waste carboy, test the pH using indicator paper. Ensure the pH is between 4.0 and 7.0.

  • Container Selection: Select a chemically compatible, vented carboy. Use only High-Density Polyethylene (HDPE) or glass. Never use metal safety cans for this waste stream, as the chloride ions and acidic pH will rapidly corrode the metal, leading to catastrophic leaks[2].

  • Waste Stream Routing:

    • Aqueous Solutions: Route to the "Aqueous Acidic Waste" stream.

    • Organic Solutions (e.g., Methanol, DCM): Route to the "Halogenated Organic Waste" stream. (Even if the solvent is non-halogenated, the presence of the dihydrochloride salt introduces halogens into the mixture, which dictates specific incineration temperatures to prevent dioxin formation).

  • Secondary Containment: Always place the liquid waste carboy in a secondary containment tray capable of holding 110% of the carboy's volume.

Protocol C: Spill Cleanup and Decontamination
  • PPE Donning: Immediately don nitrile gloves, tightly fitting safety goggles, and a fluid-resistant lab coat.

  • Solid Spill Containment: Do not dry-sweep the powder, as this aerosolizes the compound. Instead, lightly mist the spill with water to suppress dust, then cover with an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Use a non-sparking polypropylene scoop to transfer the absorbed material into a wide-mouth HDPE solid waste container.

  • Surface Decontamination: Because the dihydrochloride salt is highly water-soluble, thoroughly wash the spill area with copious amounts of water. Collect all wash water using absorbent pads and dispose of them in the solid hazardous waste bin.

Operational Decision Workflow

To ensure rapid, error-free decision-making during laboratory operations, follow the logical workflow mapped below:

DisposalWorkflow Start 1-(2-Pyrrolidinylmethyl)- 3-pyrrolidinol 2HCl Waste CheckState Determine Waste State Start->CheckState Solid Solid Reagent (Unused/Expired) CheckState->Solid Liquid Aqueous/Organic Solution CheckState->Liquid Spill Accidental Spill CheckState->Spill SolidDisp Seal in original container. Label 'Hazardous Waste'. Solid->SolidDisp LiquidCheck Check pH & Compatibility (Keep pH < 7) Liquid->LiquidCheck SpillClean Absorb with inert material. Wash area with water. Spill->SpillClean Incineration EHS Pickup & High-Temp Incineration SolidDisp->Incineration LiquidDisp Collect in HDPE/Glass Jug. Avoid Metal Containers. LiquidCheck->LiquidDisp LiquidDisp->Incineration SpillClean->Incineration

Fig 1. Disposal workflow for 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride waste streams.

References

  • Risk Management for n-Methylpyrrolidone (NMP). US Environmental Protection Agency (EPA). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.